Bunitrolol Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWESHPIMRNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945768 | |
| Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29876-08-2, 23093-74-5 | |
| Record name | Bunitrolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29876-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stresson | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029876082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-[3-[(tert-butyl)amino]-2-hydroxypropoxy]benzonitrile monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUNITROLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42VUS2X73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bunitrolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bunitrolol (B1668052) Hydrochloride is a pharmacologically complex agent primarily classified as a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1][2] Its mechanism of action is distinguished by two key features: competitive, selective antagonism of β1-adrenergic receptors and a significant degree of intrinsic sympathomimetic activity (ISA), also referred to as partial agonism.[3][4][5] This unique combination allows Bunitrolol to modulate the sympathetic nervous system's effects on the cardiovascular system, reducing cardiac workload while mitigating some of the pronounced cardiodepressive effects seen with non-ISA beta-blockers.[6] Additionally, studies have revealed interactions with serotonergic and, to a lesser extent, alpha-adrenergic receptors, which may contribute to its overall pharmacological profile. This document provides a detailed examination of these mechanisms, supported by quantitative binding data, experimental methodologies, and visual representations of the core signaling pathways.
Core Mechanism: Beta-Adrenergic Receptor Antagonism
The primary therapeutic effects of Bunitrolol stem from its ability to antagonize beta-adrenergic receptors (β-ARs), which are key components of the sympathetic nervous system.[7]
2.1 The Beta-Adrenergic Signaling Cascade Under normal physiological conditions, catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862) bind to β-ARs, which are G-protein coupled receptors (GPCRs).[7] This binding event activates the associated stimulatory G-protein (Gs). The activated Gs-protein, in turn, stimulates the enzyme adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[8] As a critical second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous intracellular proteins.[9] In cardiac myocytes, this cascade leads to increased heart rate (chronotropy), contractility (inotropy), conduction velocity (dromotropy), and rate of relaxation (lusitropy).[8]
2.2 Bunitrolol's Antagonistic Action Bunitrolol Hydrochloride acts as a competitive antagonist at these receptors. It binds to the β-adrenoceptor, thereby preventing endogenous catecholamines from binding and initiating the downstream signaling cascade.[2][8] This blockade of sympathetic stimulation on the heart is the principal mechanism behind its efficacy in treating conditions like angina and hypertension, as it reduces myocardial oxygen demand.[8][10]
Figure 1. Bunitrolol blocks the canonical β-adrenergic signaling pathway.
Receptor Selectivity and Binding Affinity
While classified as a beta-blocker, Bunitrolol exhibits a notable preference for the β1 subtype over the β2 subtype, making it a β1-selective antagonist.[3] β1-receptors are predominantly located in cardiac tissue, whereas β2-receptors are abundant in the smooth muscle of the bronchi and blood vessels.[2] This selectivity is quantified by its inhibition constants (Ki), which measure the concentration of the drug required to occupy 50% of the receptors.
Data Presentation
The following table summarizes the quantitative binding affinity data for Bunitrolol at various receptors, as determined by radioligand binding assays.[3]
| Receptor | Radioligand / Method | Tissue Source (Rat) | Inhibition Constant (Ki) [nM] |
| β1-Adrenoceptor | ¹²⁵I-ICYP (Displacement) | Brain | 0.53 ± 0.20 |
| β1-Adrenoceptor | ³H-CGP12177 (Displacement) | Heart | 2.01 ± 0.38 |
| β2-Adrenoceptor | ¹²⁵I-ICYP (Displacement) | Brain | 2.37 ± 0.78 |
| β2-Adrenoceptor | ³H-CGP12177 (Displacement) | Heart | 12.67 ± 6.54 |
| 5-HT1B Receptor | ¹²⁵I-ICYP (in presence of Metoprolol) | Brain | 10.54 ± 5.92 |
Table 1: this compound Binding Affinities. Data sourced from Tsuchihashi et al., 1989.[3]
The lower Ki values for the β1-adrenoceptor compared to the β2-adrenoceptor confirm its β1-selective profile.[3]
Secondary Mechanisms of Action
Beyond simple antagonism, Bunitrolol's pharmacology is nuanced by its partial agonist activity and interactions with other receptor systems.
4.1 Intrinsic Sympathomimetic Activity (ISA) Bunitrolol is a partial agonist, a property also known as Intrinsic Sympathomimetic Activity (ISA).[4][6] Unlike a pure antagonist which only blocks the receptor, a partial agonist can provide a low level of receptor stimulation while simultaneously blocking the binding of more potent endogenous agonists like epinephrine.[6][11] The clinical significance of ISA is that it can lead to less resting bradycardia and a smaller reduction in resting cardiac output compared to beta-blockers lacking this property.[6] This is particularly relevant in patients who may not tolerate the strong cardiodepressive effects of other beta-blockers.[5]
Figure 2. Logical relationship of full agonists, partial agonists (ISA), and antagonists.
4.2 Serotonin (B10506) (5-HT1B) Receptor Interaction As shown in Table 1, Bunitrolol demonstrates a notable affinity for the serotonin 5-HT1B receptor, with a Ki value of 10.54 nM.[3] While its primary clinical effects are attributed to beta-blockade, this interaction suggests a potential for modulating serotonergic pathways, although the clinical implications of this specific binding are not fully elucidated.
4.3 Alpha-1 Adrenergic Blockade Some evidence suggests that Bunitrolol may have a minor alpha-1 blocking action.[12] This effect is considered secondary to its primary beta-blocking activity but could contribute to vasodilation and its overall antihypertensive effect.[12]
Detailed Experimental Protocols
The quantitative data central to understanding Bunitrolol's mechanism were derived from specific experimental procedures, primarily radioligand binding assays.
5.1 Protocol: Radioligand Competition Binding Assay This protocol outlines the methodology used to determine the binding affinity (Ki) of Bunitrolol for β1 and β2-adrenergic receptors.[3]
Objective: To determine the inhibition constant (Ki) of Bunitrolol by measuring its ability to displace a specific radioligand from its receptor.
Materials:
-
Tissue Preparations: Membranes prepared from rat heart (rich in β1) and lung (rich in β2).
-
Radioligands: ¹²⁵I-iodocyanopindolol (¹²⁵I-ICYP) or ³H-CGP12177 (a hydrophilic radioligand).
-
Competitor: this compound at varying concentrations.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Membrane Preparation: Homogenize fresh or frozen rat heart and lung tissue in an ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes. The final pellet is washed and resuspended in the assay buffer.
-
Incubation: In a series of assay tubes, combine the prepared membranes, a fixed concentration of the radioligand (e.g., ¹²⁵I-ICYP), and a range of concentrations of the unlabeled competitor, Bunitrolol.
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter. This step separates the receptor-bound radioligand (retained on the filter) from the free, unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into vials with scintillation fluid and measure the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioactivity against the concentration of Bunitrolol. This generates a displacement curve. The IC50 value (the concentration of Bunitrolol that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Figure 3. General workflow for a radioligand competition binding assay.
Conclusion
The mechanism of action of this compound is multifaceted. It is primarily a competitive, β1-selective adrenoceptor antagonist that effectively blocks the cardiac effects of the sympathetic nervous system. This primary action is critically modulated by its partial agonist activity (ISA), which allows for a degree of baseline sympathetic tone, potentially improving its tolerability profile. Furthermore, its documented affinity for 5-HT1B receptors and minor alpha-1 blocking properties add layers of complexity that warrant further investigation. This detailed pharmacological profile makes Bunitrolol a distinctive agent within the broader class of beta-blockers.
References
- 1. (+-)-Bunitrolol | C14H20N2O2 | CID 2473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with bunitrolol, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 8. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 9. m.youtube.com [m.youtube.com]
- 10. A double blind cross-over comparison of bunitrolol and placebo in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-Blockers, Intrinsic Sympathomimetic: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 12. (Open Access) Effects of bunitrolol on adrenergic and serotonergic receptors. (1987) | Hiroshi Tsuchihashi | 8 Citations [scispace.com]
Bunitrolol Hydrochloride: A Technical Guide to its Beta-Adrenergic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of Bunitrolol (B1668052) Hydrochloride for beta-adrenergic receptors. Bunitrolol is a non-selective beta-adrenergic antagonist, and understanding its interaction with β1 and β2 subtypes is crucial for its pharmacological profiling and therapeutic application. This document provides a comprehensive overview of its binding characteristics, the experimental protocols used for their determination, and the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of Bunitrolol Hydrochloride for β1 and β2 adrenergic receptors has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.
| Ligand | Receptor Subtype | Tissue Source | Radioligand | Ki (nM) | Reference |
| Bunitrolol | β1-adrenergic | Rat Brain/Heart | 125I-iodocyanopindolol (ICYP) or 3H-CGP12177 | 0.42 ± 0.16 to 2.01 ± 0.38 | [1] |
| Bunitrolol | β2-adrenergic | Rat Brain/Lung | 125I-iodocyanopindolol (ICYP) or 3H-CGP12177 | 2.37 ± 0.78 to 12.67 ± 6.54 | [1] |
Table 1: Binding Affinity of this compound for Beta-Adrenergic Receptors. The data indicates that bunitrolol is a potent antagonist at both β1 and β2 receptors, with a degree of selectivity for the β1 subtype.[1]
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity is typically achieved through competitive radioligand binding assays. The following protocol is a representative example based on methodologies described for beta-adrenergic receptor binding studies.[1]
1. Membrane Preparation:
-
Tissues: Rat brain, heart, and lung tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.
-
Washing: The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay:
-
Reaction Mixture: A fixed concentration of a radioligand with high affinity for beta-adrenergic receptors (e.g., 125I-iodocyanopindolol) is incubated with the prepared cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The incubation is carried out in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
3. Data Analysis:
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways
This compound, as a beta-adrenergic antagonist, blocks the downstream signaling cascade typically initiated by the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β1 and β2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs.
Mechanism of Action:
-
Receptor Blockade: Bunitrolol competitively binds to the β1 and β2 adrenergic receptors, preventing the binding of agonists.
-
Inhibition of Gs Protein Activation: This blockade prevents the conformational change in the receptor that is necessary for the activation of the associated Gs protein.
-
Suppression of Downstream Signaling: Consequently, the entire downstream signaling cascade is inhibited. This includes the inhibition of adenylyl cyclase activity, leading to reduced production of the second messenger cyclic AMP (cAMP). The subsequent activation of Protein Kinase A (PKA) and the phosphorylation of its various downstream targets are also prevented.
This technical guide provides a foundational understanding of this compound's interaction with beta-adrenergic receptors. The presented data and protocols are essential for researchers and professionals involved in the development and characterization of beta-blockers.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Characterization of Bunitrolol (B1668052) Hydrochloride
Introduction
Bunitrolol Hydrochloride is an orally active, non-selective beta-adrenergic antagonist.[1][2][3] It is primarily recognized for its high affinity for β-adrenergic receptors, leading to its use in cardiovascular research, particularly in studies related to hypertension and angina pectoris.[1][2] In addition to its significant β-receptor antagonist activity, Bunitrolol also exhibits weak α1-blocking activity.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of Bunitrolol, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Pharmacological Profile and Mechanism of Action
Bunitrolol's primary mechanism of action is the competitive antagonism of β-adrenergic receptors (β-ARs).[4] These receptors, which are G protein-coupled receptors, are typically activated by catecholamines like epinephrine (B1671497) and norepinephrine.[4][5] Upon stimulation, β-ARs, particularly the β1 subtype prevalent in the heart, activate a downstream signaling cascade involving adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) and subsequent physiological effects like increased heart rate and contractility.[4][5]
By blocking these receptors, Bunitrolol inhibits the normal sympathetic actions mediated by epinephrine and norepinephrine, thereby reducing heart rate and myocardial oxygen demand.[4] In vitro studies have established that Bunitrolol is a β1-selective antagonist, showing a higher affinity for β1-adrenoceptors compared to β2-adrenoceptors.[6] Furthermore, it has been shown to interact with 5HT1B serotonergic receptors.[6]
Data Presentation: Binding Affinities
The binding affinity of this compound for various receptors has been quantified using radioligand binding assays. The inhibition constants (Ki) provide a measure of the drug's potency at these specific receptor sites.
| Receptor Subtype | Radioligand | Tissue Preparation | Ki Value (nM) | Reference |
| β1-Adrenergic | 125I-ICYP or 3H-CGP12177 | Rat Brain | 0.53 ± 0.20 | [6] |
| β1-Adrenergic | 3H-CGP12177 | Rat Heart | 2.01 ± 0.38 | [6] |
| β1-Adrenergic | 125I-ICYP | Rat Lung/Brain | 0.42 ± 0.16 | [6] |
| β2-Adrenergic | 125I-ICYP or 3H-CGP12177 | Rat Brain | 2.37 ± 0.78 | [6] |
| β2-Adrenergic | 3H-CGP12177 | Rat Heart | 12.67 ± 6.54 | [6] |
| β2-Adrenergic | 125I-ICYP | Rat Lung/Brain | 3.55 ± 1.61 | [6] |
| 5HT1B Serotonergic | 125I-ICYP | Rat Brain | 10.54 ± 5.92 | [6] |
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[7][8] Competitive binding assays, as were used to characterize Bunitrolol, measure the ability of an unlabeled test compound (Bunitrolol) to displace a radiolabeled ligand from the target receptor.[7]
Objective: To determine the inhibition constant (Ki) of Bunitrolol for β1- and β2-adrenergic receptors and 5HT1B receptors.
Materials:
-
Radioligands: 125I-iodocyanopindolol (125I-ICYP) or 3H-CGP12177.[6]
-
Test Compound: this compound.
-
Tissue Preparations: Membranes from rat brain, heart, and/or lung.[6]
-
Apparatus: Filtration system, scintillation counter.[9]
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain, heart, lung) in an appropriate buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation to remove endogenous substances.
-
Resuspend the final pellet in a binding buffer to a specific protein concentration.
-
-
Competitive Binding Incubation:
-
In assay tubes, combine the membrane preparation with a fixed concentration of the radioligand (e.g., 125I-ICYP).
-
Add increasing concentrations of unlabeled Bunitrolol.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound and free radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the Bunitrolol concentration to generate a displacement curve.
-
Determine the IC50 value (the concentration of Bunitrolol that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
-
Alternatively, Scatchard plot analysis can be used to determine receptor density (Bmax) and ligand affinity (Kd).[10]
-
Functional Assay: Adenylyl Cyclase Activity
As a β-adrenergic antagonist, Bunitrolol is expected to inhibit the agonist-stimulated activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[11][12]
Objective: To measure the inhibitory effect of Bunitrolol on agonist-stimulated adenylyl cyclase activity in a membrane preparation.
Materials:
-
Membrane Preparation: From a cell line or tissue expressing β-adrenergic receptors.
-
β-Adrenergic Agonist: e.g., Isoproterenol.
-
Test Compound: this compound.
-
Reagents: ATP (including [α-32P]ATP for radioactive assays), GTP, phosphodiesterase inhibitor (e.g., theophylline), magnesium chloride.[11][13]
-
Apparatus: Chromatography columns (for radioactive assays) or fluorometer/spectrophotometer for non-radioactive methods.[11][14][15]
Methodology:
-
Pre-incubation:
-
Pre-incubate the membrane preparation with various concentrations of Bunitrolol or vehicle for a defined period (e.g., 15 minutes) at 30°C or 37°C.[14]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a reaction mixture containing buffer, ATP (spiked with [α-32P]ATP), GTP, MgCl2, a phosphodiesterase inhibitor, and a β-adrenergic agonist (e.g., Isoproterenol) to stimulate the enzyme.
-
-
Reaction Incubation:
-
Reaction Termination:
-
Stop the reaction, typically by adding a stop solution (e.g., containing SDS or by boiling).
-
-
cAMP Separation and Quantification:
-
Radioactive Method: Separate the produced [32P]cAMP from unreacted [α-32P]ATP using sequential column chromatography (e.g., Dowex and Alumina columns).[14] Quantify the [32P]cAMP using a scintillation counter.
-
Non-Radioactive Methods: Utilize fluorometric or spectrophotometric assays that measure cAMP through enzymatic coupling or competitive immunoassays.[11][15]
-
-
Data Analysis:
-
Calculate the rate of cAMP production (pmol/min/mg protein).
-
Plot the adenylyl cyclase activity against the concentration of Bunitrolol to determine its inhibitory effect and calculate an IC50 value.
-
Mandatory Visualizations
Caption: Bunitrolol blocks the β-adrenergic signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bunitrolol - Wikipedia [en.wikipedia.org]
- 4. Beta blocker - Wikipedia [en.wikipedia.org]
- 5. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 6. Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the turn-off reaction for the hormone-activated adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Early Preclinical Studies of Bunitrolol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data on Bunitrolol (B1668052) Hydrochloride, a beta-adrenergic blocking agent. The information is compiled from various in vitro and in vivo studies to support further research and development of this compound.
Pharmacodynamics
Bunitrolol Hydrochloride is a beta-adrenergic antagonist with a notable characteristic of being β1-selective.[1] Its primary mechanism of action involves the competitive blockade of β-adrenergic receptors, leading to the inhibition of the effects of catecholamines like epinephrine (B1671497) and norepinephrine. This action results in a reduction of heart rate, myocardial contractility, and blood pressure. Furthermore, preclinical evidence suggests that Bunitrolol possesses intrinsic sympathomimetic activity (ISA) and exhibits antiarrhythmic properties.
Receptor Binding Affinity
Radioligand binding assays have been instrumental in characterizing the affinity of Bunitrolol for various adrenergic receptors. These studies, primarily conducted in rat tissues, have provided quantitative measures of its binding potential.
Table 1: this compound Receptor Binding Affinity (Ki) in Rat Tissues [1]
| Receptor Subtype | Tissue | Radioligand | Ki (nM) |
| β1-adrenergic | Brain | ¹²⁵I-ICYP | 0.53 ± 0.20 |
| β2-adrenergic | Brain | ¹²⁵I-ICYP | 2.37 ± 0.78 |
| β1-adrenergic | Heart | ³H-CGP12177 | 2.01 ± 0.38 |
| β2-adrenergic | Heart | ³H-CGP12177 | 12.67 ± 6.54 |
| 5HT1B | Brain | ¹²⁵I-ICYP | 10.54 ± 5.92 |
Data presented as mean ± SD.
-
Tissues: Brain, heart, and lungs were sourced from male Wistar rats.
-
Tissue Preparation: The tissues were homogenized in a cold buffer solution and centrifuged to isolate the cell membranes containing the receptors. The final membrane preparations were resuspended in the assay buffer.
-
Radioligands:
-
¹²⁵I-Iodocyanopindolol (¹²⁵I-ICYP) was utilized for the characterization of β1 and β2-adrenergic receptors in the brain.
-
³H-CGP12177 was employed for the assessment of β1 and β2-adrenergic receptors in the heart.
-
¹²⁵I-ICYP in the presence of 30 µM l-metoprolol was used to specifically label 5HT1B receptors in the rat brain.
-
-
Assay Conditions:
-
Competition Binding: Membrane preparations were incubated with a fixed concentration of the radioligand and varying concentrations of Bunitrolol.
-
Incubation: The incubation was carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation: Bound and free radioligands were separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, was quantified using a gamma or beta counter.
-
-
Data Analysis: The inhibition constants (Ki) were calculated from the IC50 values (concentration of Bunitrolol that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.
Diagram 1: Radioligand Binding Assay Workflow
A flowchart illustrating the key steps in the radioligand binding assay.
Intrinsic Sympathomimetic Activity (ISA)
Preclinical studies have indicated that Bunitrolol possesses intrinsic sympathomimetic activity (ISA). This means that in addition to blocking the effects of catecholamines, it can also cause a partial activation of β-adrenergic receptors. This property may contribute to its overall pharmacological profile, potentially leading to less pronounced bradycardia at rest compared to β-blockers without ISA.
Antiarrhythmic Activity
Early preclinical investigations have suggested that Bunitrolol has antiarrhythmic properties. This activity is likely a consequence of its β-blocking effects, which can suppress adrenergically mediated arrhythmias.
Pharmacokinetics
The metabolic fate of Bunitrolol has been investigated in vitro, providing insights into its biotransformation.
Metabolism
In vitro studies using liver microsomes from rabbits and rats have shown that Bunitrolol undergoes 4-hydroxylation. There are notable species and sex differences in the rate of this metabolic pathway. The kinetics of 4-hydroxylation appear to be biphasic, suggesting the involvement of both high-Km and low-Km enzyme systems.
Table 2: In Vitro Metabolism of Bunitrolol (4-Hydroxylation) in Rabbit Liver Microsomes
| Enantiomer | Km (µM) - Low Km system | Vmax (pmol/min/mg protein) - Low Km system |
| (+)-Bunitrolol | - | - |
| (-)-Bunitrolol | - | - |
Specific quantitative data for Km and Vmax were not available in the reviewed literature.
-
Microsome Preparation: Liver microsomes were prepared from male and female rabbits and rats.
-
Incubation: Racemic Bunitrolol or its individual enantiomers were incubated with the liver microsomes in the presence of an NADPH-generating system to initiate the metabolic reaction.
-
Analysis: The formation of the 4-hydroxybunitrolol metabolite was quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Kinetic Analysis: Michaelis-Menten kinetics were applied to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) for the 4-hydroxylation reaction.
Diagram 2: Bunitrolol Metabolism Pathway
References
Pharmacological Profile of Bunitrolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunitrolol (B1668052) is a beta-adrenergic antagonist with a notable pharmacological profile characterized by its selectivity for β1-adrenergic receptors and intrinsic sympathomimetic activity (ISA). This technical guide provides a comprehensive overview of the available data on Bunitrolol, covering its mechanism of action, pharmacokinetics, pharmacodynamics, and chemical synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology. While extensive data on some aspects of Bunitrolol's pharmacology are available, specific quantitative pharmacokinetic and functional pharmacodynamic parameters remain limited in publicly accessible literature.
Mechanism of Action
Bunitrolol is a competitive antagonist of beta-adrenergic receptors, with a preferential affinity for the β1 subtype, which are predominantly located in cardiac tissue. By blocking these receptors, Bunitrolol inhibits the effects of catecholamines such as norepinephrine (B1679862) and epinephrine, leading to a reduction in heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect)[1]. This action decreases myocardial oxygen demand, which is the basis for its therapeutic use in conditions like angina pectoris[1].
Furthermore, Bunitrolol possesses intrinsic sympathomimetic activity (ISA), meaning it can exert a partial agonist effect at the β-adrenergic receptor[1]. This property may result in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA[2]. The clinical significance of ISA is a subject of ongoing discussion, but it is thought to potentially minimize certain side effects associated with beta-blockade, such as bradycardia[3].
Pharmacodynamics
The pharmacodynamic properties of Bunitrolol have been characterized primarily through receptor binding assays and in vivo hemodynamic studies.
Receptor Binding Affinity
Radioligand binding studies have been conducted to determine the affinity of Bunitrolol for β1 and β2-adrenergic receptors. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| β1 | 125I-ICYP | Rat Brain | 0.53 ± 0.20 | [4] |
| β2 | 125I-ICYP | Rat Brain | 2.37 ± 0.78 | [4] |
| β1 | 3H-CGP12177 | Rat Heart | 2.01 ± 0.38 | [4] |
| β2 | 3H-CGP12177 | Rat Heart | 12.67 ± 6.54 | [4] |
Note: IC50/EC50 values for functional assays such as adenylyl cyclase inhibition or physiological responses were not available in the reviewed literature.
Hemodynamic Effects
Clinical and preclinical studies have demonstrated the hemodynamic effects of Bunitrolol. In hypertensive patients, chronic administration of Bunitrolol (30-240 mg daily) resulted in a minor decrease in resting heart rate (8%) but a significant reduction in maximal exercise heart rate (25%). This was compensated by an increase in stroke index, with no significant change in maximal cardiac index[5]. In patients with ischemic heart disease, Bunitrolol has been shown to improve exercise capacity[2].
Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for Bunitrolol, such as bioavailability, volume of distribution, clearance, and plasma protein binding, are not extensively reported in the available literature. However, general characteristics can be inferred from studies on its metabolism and excretion.
Metabolism
The metabolism of Bunitrolol in humans is primarily mediated by the cytochrome P450 enzyme system in the liver. Studies using human CYP isoforms have identified CYP2D6 and CYP1A2 as the main enzymes responsible for the 4-hydroxylation of Bunitrolol. At low substrate concentrations, CYP2D6 appears to be the predominant isozyme[6].
Excretion
Following oral administration, Bunitrolol and its metabolites are excreted. One identified metabolite is p-hydroxybunitrolol[7]. The route and extent of excretion (renal vs. fecal) of the parent drug and its metabolites have not been fully quantified in the available literature.
Note: Specific values for half-life, bioavailability, volume of distribution, and protein binding are not available in the reviewed literature.
Chemical Synthesis
A common synthetic route for Bunitrolol involves the reaction of 2-hydroxybenzonitrile (B42573) with epichlorohydrin (B41342) in the presence of a base, followed by the addition of tert-butylamine (B42293) to the resulting epoxide[4]. Chemoenzymatic methods have also been developed to produce enantiomerically enriched forms of Bunitrolol[7][8].
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a compound like Bunitrolol to beta-adrenergic receptors.
Detailed Steps:
-
Membrane Preparation: Homogenize tissue (e.g., rat heart or brain) in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors[8][9][10]. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., 125I-iodocyanopindolol or 3H-CGP12177) and varying concentrations of unlabeled Bunitrolol[4][11].
-
Separation: Terminate the incubation by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand[9][10].
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter[9].
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of Bunitrolol to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation[9].
Assessment of Intrinsic Sympathomimetic Activity (ISA) (In Vivo Model)
This protocol describes a general method to assess the ISA of a beta-blocker in an animal model.
Detailed Steps:
-
Animal Model: Use a suitable animal model, such as a pithed rat, where the central nervous system's influence on the cardiovascular system is removed[12].
-
Instrumentation: Catheterize the animal for drug administration and continuous monitoring of heart rate and blood pressure.
-
Baseline Measurement: Record stable baseline hemodynamic parameters.
-
Drug Administration: Administer increasing doses of Bunitrolol intravenously.
-
Data Recording and Analysis: Record the changes in heart rate and blood pressure at each dose. An increase in these parameters in the absence of sympathetic tone indicates intrinsic sympathomimetic activity[3][12].
Clinical Considerations
Bunitrolol has been investigated for the treatment of angina pectoris and hypertension. In patients with stable angina, Bunitrolol has been shown to improve work capacity[2].
Adverse Effects
Specific adverse effect data for Bunitrolol is limited. However, as a beta-blocker, it can be expected to share common side effects of this class, which may include fatigue, dizziness, bradycardia, and hypotension[5]. Due to its β1-selectivity, it may have a lower risk of bronchoconstriction compared to non-selective beta-blockers.
Signaling Pathway
Bunitrolol, as a beta-blocker, modulates the beta-adrenergic signaling pathway. The following diagram illustrates the canonical Gs-protein coupled signaling cascade that is inhibited by Bunitrolol.
Conclusion
Bunitrolol is a β1-selective beta-blocker with intrinsic sympathomimetic activity. Its pharmacological profile suggests potential therapeutic benefits in cardiovascular diseases such as angina and hypertension. While its receptor binding affinities and some hemodynamic effects are documented, a comprehensive understanding of its quantitative pharmacokinetic and functional pharmacodynamic properties is hampered by the limited availability of public data. Further research to elucidate these aspects would be valuable for a complete characterization of this compound. This guide serves as a summary of the currently accessible information and a foundation for future investigations.
References
- 1. [Experimental studies of the specificity and aspecificity of a beta-adrenolytic agent, bunitrolol (Kö 1366)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of bunitrolol on heart rate, metabolic parameters during physical exercise, and performance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bunitrolol - Wikipedia [en.wikipedia.org]
- 5. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with bunitrolol, an agent with intrinsic sympathomimetic activity [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative metabolism of bunitrolol by complementary DNA-expressed human cytochrome P450 isozymes in a human hepatoma cell line (Hep G2) using recombinant vaccinia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Bunitrolol Hydrochloride molecular formula and weight
For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides a concise technical summary of Bunitrolol Hydrochloride, focusing on its molecular formula and weight.
Physicochemical Data Summary
The following table outlines the key molecular identifiers for this compound, facilitating straightforward data comparison and integration into research workflows.
| Property | Value |
| Molecular Formula | C₁₄H₂₁ClN₂O₂[1] |
| Molecular Weight | 284.78 g/mol [1][2][3][4][5] |
| Alternate Molecular Formula | C₁₄H₂₀N₂O₂.HCl[2][3][5][6] |
Note: The alternate molecular formula explicitly represents the hydrochloride salt.
Logical Relationship of Molecular Components
The relationship between the base compound, Bunitrolol, and its hydrochloride salt is fundamental to its chemical identity and formulation. The following diagram illustrates this simple but critical association.
References
Methodological & Application
Development and Validation of a Stability-Indicating RP-HPLC Method for the Analysis of Bunitrolol Hydrochloride
Application Note
Introduction
Bunitrolol (B1668052) hydrochloride is a non-selective beta-adrenergic blocker used in the management of hypertension and angina pectoris. Accurate and reliable analytical methods are crucial for the quality control of bunitrolol hydrochloride in both bulk drug and pharmaceutical dosage forms. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is developed based on established principles for the analysis of similar beta-blocker compounds and is suitable for routine quality control analysis.
Method Summary
Chromatographic Conditions
A summary of the proposed chromatographic conditions is provided in the table below. These conditions are a starting point and may require optimization based on the specific column and HPLC system used.
| Parameter | Recommended Condition |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Phosphate (B84403) Buffer (pH adjusted) : Acetonitrile (B52724) (v/v) |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection | UV at an appropriate wavelength (e.g., 226 nm)[1][3] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient or controlled (e.g., 35 °C)[3] |
| Run Time | Approximately 10 minutes[3] |
Detailed Experimental Protocol
1.0. Objective
To develop and validate a precise, accurate, and stability-indicating RP-HPLC method for the quantitative determination of this compound in bulk and pharmaceutical formulations.
2.0. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
Methanol (HPLC Grade)
3.0. Instrumentation
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
4.0. Preparation of Solutions
-
Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH ~4.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.02 M solution.[2] Adjust the pH to approximately 4.0 with orthophosphoric acid.[2]
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a suitable ratio (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.[2] Dissolve and make up the volume with the mobile phase.
-
Working Standard Solution Preparation (e.g., 50 µg/mL): Dilute the standard stock solution with the mobile phase to obtain a suitable concentration for analysis.[1]
5.0. Chromatographic Method
-
Column: C18 (250 mm x 4.6 mm, 5 µm)[1]
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a common wavelength for similar compounds is around 226 nm).[1][3]
-
Injection Volume: 10 µL[1]
-
Column Temperature: Ambient or 35 °C[3]
-
Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the blank (mobile phase), followed by the standard solution multiple times to check for system suitability. Once the system is suitable, inject the sample solutions.
6.0. System Suitability
Before sample analysis, the chromatographic system must pass the system suitability test. The acceptance criteria are typically:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%
7.0. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound standard.[1] This involves subjecting the drug to stress conditions such as:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for a specified time.[1]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for a specified time.[1]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.[1]
-
Thermal Degradation: Heating the solid drug at a high temperature (e.g., 80°C).[1]
-
Photolytic Degradation: Exposing the drug solution to UV light.[1]
The developed method should be able to separate the intact drug peak from any degradation products.
Visualizations
Caption: Experimental Workflow for HPLC Analysis.
Caption: Logical Relationship of Analytical Method Validation Parameters.
References
Application Note: Quantification of Bunitrolol Hydrochloride in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application notes for the quantitative analysis of Bunitrolol Hydrochloride in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Bunitrolol is a non-selective beta-adrenergic receptor blocker used in the treatment of hypertension and other cardiovascular conditions. Accurate quantification of Bunitrolol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and robust LC-MS/MS method for the determination of Bunitrolol in human plasma. The method utilizes a simple and efficient sample preparation technique followed by rapid chromatographic separation and highly selective mass spectrometric detection.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Metoprolol-d7, Bisoprolol-d5, or other suitable stable isotope-labeled analogue)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile (B52724)
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Bunitrolol and the Internal Standard by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Bunitrolol stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) standards.
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration suitable for spiking into plasma samples.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of Bunitrolol from plasma samples.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Analyte |
Note: The specific MRM transitions for Bunitrolol and the chosen internal standard need to be optimized by infusing the individual compounds into the mass spectrometer.
Method Validation Summary
The described method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical quantitative data obtained from validation studies of similar beta-blocker assays in plasma.[1][2][3]
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Calibration Model | Linear, weighted (1/x²) |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.5 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 1.5 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 50 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 400 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 85 - 115% | 85 - 115% |
| High QC | 400 | 85 - 115% | 85 - 115% |
Visualizations
Experimental Workflow
References
- 1. LC-MS/MS method for the determination of several drugs used in combined cardiovascular therapy in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens [mdpi.com]
- 3. Development and Validation of a UHPLC–MS/MS-Based Method to Quantify Cenobamate in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocol for Bunitrolol Hydrochloride in Rat Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunitrolol (B1668052) Hydrochloride is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity. It is primarily investigated for its antihypertensive properties. This document provides detailed experimental protocols for the application of Bunitrolol Hydrochloride in rat models, focusing on its pharmacodynamic effects, receptor binding affinity, and toxicological assessment. The following protocols are intended to serve as a comprehensive guide for researchers in the fields of pharmacology and drug development.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound derived from studies in rat models.
Table 1: Receptor Binding Affinity of Bunitrolol in Rat Tissues
| Receptor Subtype | Tissue | Radioligand | Ki (nM) | Reference |
| β1-Adrenergic | Rat Brain | 125I-ICYP | 0.53 ± 0.20 | [1] |
| β2-Adrenergic | Rat Brain | 125I-ICYP | 2.37 ± 0.78 | [1] |
| β1-Adrenergic | Rat Heart | 3H-CGP12177 | 2.01 ± 0.38 | [1] |
| β2-Adrenergic | Rat Heart | 3H-CGP12177 | 12.67 ± 6.54 | [1] |
| 5HT1B | Rat Brain | 125I-ICYP | 10.54 ± 5.92 | [1] |
Ki: Inhibition Constant; 125I-ICYP: 125I-Iodocyanopindolol; 3H-CGP12177: 3H-CGP 12177
Table 2: Pharmacodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Dose (Oral) | Time Post-Dose | Observation | Reference |
| Mean Arterial Pressure (MAP) | 5 mg/kg | 3 and 4 hours | Significant reduction | [2] |
| Heart Rate (HR) | 5 mg/kg | First 2 hours | Tachycardia | [2] |
| Stress-Induced Tachycardia | 5 mg/kg | Throughout experiment | Significant inhibition | [2] |
Experimental Protocols
Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
This protocol details the procedure for evaluating the antihypertensive effects of this compound following oral administration to conscious, unrestrained SHR.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Spontaneously Hypertensive Rats (SHR), age-matched males
-
Oral gavage needles (18-20 gauge, straight or curved)
-
Syringes
-
Animal balance
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
Procedure:
-
Animal Acclimatization: Acclimate SHR to the housing conditions for at least one week before the experiment. Handle the rats daily to minimize stress.
-
Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. As this compound is a salt, it is expected to be soluble in water.
-
Dosing:
-
Weigh each rat accurately before dosing.
-
Administer this compound or vehicle (for the control group) orally via gavage. A common dose used in studies is 5 mg/kg.[2]
-
The volume of administration should typically not exceed 10 mL/kg.
-
-
Blood Pressure and Heart Rate Measurement:
-
Measure mean arterial pressure (MAP) and heart rate (HR) at baseline (before dosing) and at specified time points after administration (e.g., 1, 2, 3, 4, 6, and 24 hours).
-
Tail-Cuff Method: If using a tail-cuff system, ensure the rat is adequately warmed to allow for the detection of the tail artery pulse. The rat should be placed in a restrainer. Multiple readings should be taken at each time point and averaged.
-
Radiotelemetry: For continuous and stress-free measurements, surgically implant telemetric transmitters for the measurement of blood pressure and heart rate. Allow for a post-operative recovery period of at least one week before the experiment.
-
-
Data Analysis: Analyze the changes in MAP and HR from baseline for both the Bunitrolol-treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed effects.
Radioligand Binding Assay for β-Adrenergic Receptor Affinity
This protocol describes an in vitro method to determine the binding affinity of this compound to β1- and β2-adrenergic receptors in rat tissues.
Materials:
-
Rat tissues (e.g., heart, brain, lung)
-
Radioligand (e.g., 125I-Iodocyanopindolol or 3H-CGP 12177)
-
This compound
-
Non-specific binding control (e.g., Propranolol)
-
Homogenization buffer (e.g., Tris-HCl buffer)
-
Incubation buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and vials
-
Homogenizer
Procedure:
-
Membrane Preparation:
-
Euthanize the rat and rapidly excise the desired tissues.
-
Homogenize the tissues in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the incubation buffer and determine the protein concentration.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., Propranolol) to a set of tubes.
-
Incubate the mixture at a specified temperature for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of this compound.
-
Determine the IC50 (the concentration of Bunitrolol that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
References
Application Notes and Protocols for Inducing Beta-Blockade in Canines with Bunitrolol Hydrochloride
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of Bunitrolol (B1668052) Hydrochloride to induce beta-blockade in canine models. The information is compiled from available research and established methodologies for evaluating beta-adrenergic antagonists.
Introduction
Bunitrolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and weak alpha-1 blocking activity.[1] It is utilized in cardiovascular research to study the effects of beta-blockade. Canine models are frequently employed in preclinical cardiovascular studies due to their physiological similarities to humans. These protocols outline the intravenous administration of this compound to induce beta-blockade in canines and the subsequent assessment of its efficacy.
Mechanism of Action: Beta-Adrenergic Blockade
Beta-blockers competitively inhibit the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors.[2] This antagonism primarily affects the beta-1 receptors in the heart and beta-2 receptors in the bronchial and vascular smooth muscles. By blocking these receptors, Bunitrolol reduces heart rate, myocardial contractility, and blood pressure.[2]
Quantitative Data Summary
The following table summarizes intravenous dosages of this compound used in canine studies and provides a comparison with commonly used oral beta-blockers in dogs.
| Drug | Dosage | Route of Administration | Species | Notes | Reference |
| Bunitrolol HCl | 0.3 mg/kg | Intravenous | Canine | Significantly decreased heart rate. | [3] |
| Bunitrolol HCl | 1.0 mg/kg | Intravenous | Canine | Did not decrease heart rate, suggesting intrinsic sympathomimetic activity at this dose. | [3] |
| Propranolol (B1214883) | 0.2 - 1 mg/kg | Oral | Canine | Administered every 8 hours. | [4][5] |
| Atenolol | 0.25 - 1.0 mg/kg | Oral | Canine | Administered once or twice daily. | [6][7] |
Experimental Protocols
Protocol 1: Induction of Beta-Blockade with this compound (Intravenous)
This protocol describes the procedure for inducing beta-blockade in canines using intravenous administration of this compound.
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., pentobarbital, isoflurane)
-
Intravenous catheters
-
Syringes and needles
-
Physiological monitoring equipment (ECG, blood pressure monitor)
-
Healthy adult canine subjects
Procedure:
-
Animal Preparation:
-
Fast the canine subject for 12 hours prior to the experiment, with water available ad libitum.
-
Anesthetize the dog using a suitable anesthetic protocol.
-
Place intravenous catheters in a peripheral vein (e.g., cephalic vein) for drug administration and in an artery (e.g., femoral artery) for direct blood pressure monitoring.
-
Attach ECG leads to monitor heart rate and rhythm.
-
Allow the animal to stabilize under anesthesia for at least 30 minutes before baseline measurements are taken.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile saline. For example, to achieve a 1 mg/mL concentration, dissolve 10 mg of this compound powder in 10 mL of sterile saline.
-
The solution should be freshly prepared on the day of the experiment.
-
-
Baseline Measurements:
-
Record baseline physiological parameters for at least 15 minutes. This should include:
-
Heart Rate (HR)
-
Systolic, diastolic, and mean arterial blood pressure (SAP, DAP, MAP)
-
Electrocardiogram (ECG) waveform
-
-
-
Drug Administration:
-
Post-Administration Monitoring:
-
Continuously monitor HR, blood pressure, and ECG for at least 60 minutes post-administration to observe the onset and peak effects of the beta-blockade.
-
Record all physiological parameters at regular intervals (e.g., every 5 minutes).
-
Protocol 2: Assessment of Beta-Blockade Efficacy using Isoproterenol (B85558) Challenge
This protocol is designed to quantify the degree of beta-blockade achieved by administering a beta-agonist (Isoproterenol) and observing the attenuated physiological response.
Materials:
-
Isoproterenol Hydrochloride solution
-
Infusion pump
-
All materials listed in Protocol 1
Procedure:
-
Induce Beta-Blockade:
-
Follow steps 1-5 of Protocol 1 to administer this compound and establish a state of beta-blockade.
-
-
Isoproterenol Challenge:
-
Once the effects of Bunitrolol have stabilized (approximately 15-30 minutes post-administration), begin an intravenous infusion of Isoproterenol.
-
A common dose used to confirm beta-blockade in canines is 0.06 µg/kg/min.[8]
-
Infuse the Isoproterenol for a set period (e.g., 5-10 minutes) or until a clear response is observed in control (non-blocked) animals.
-
-
Data Collection:
-
Continuously record HR and blood pressure throughout the Isoproterenol infusion.
-
The primary endpoint is the change in heart rate from the pre-infusion baseline.
-
-
Data Analysis:
-
Compare the heart rate response to the Isoproterenol challenge in Bunitrolol-treated animals to the response in control animals (receiving saline instead of Bunitrolol).
-
A significant reduction in the heart rate increase in the Bunitrolol group indicates effective beta-blockade.
-
References
- 1. droracle.ai [droracle.ai]
- 2. Propranolol for Dogs and Cats | Dog, Cat, Pet Medication: PetMD | PetMD [petmd.com]
- 3. Effects of bunitrolol on ischemic myocardial energy metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. askavet.com [askavet.com]
- 5. Propranolol for dogs: Dosage and safety [singlecare.com]
- 6. askavet.com [askavet.com]
- 7. wagwalking.com [wagwalking.com]
- 8. Pharmacologic antagonism of beta adrenergic blockade in dogs. II. Hemodynamic effects of simultaneous intravenous infusion of isoproterenol and dopamine during chronic propranolol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bunitrolol Hydrochloride in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Bunitrolol Hydrochloride in isolated organ bath experiments. This document outlines the pharmacological background of Bunitrolol, comprehensive experimental protocols for various tissues, and data presentation standards to ensure robust and reproducible results.
Introduction to this compound
Bunitrolol is a non-selective beta-adrenergic receptor antagonist. It is recognized for possessing intrinsic sympathomimetic activity (ISA), meaning it can exert a partial agonist effect while simultaneously blocking the effects of full agonists like isoprenaline and noradrenaline. This dual action makes it a subject of interest in cardiovascular and respiratory pharmacology. Isolated organ bath experiments are crucial for characterizing the specific effects of Bunitrolol on different smooth and cardiac muscle tissues.
Mechanism of Action: Beta-Adrenergic Blockade with Intrinsic Sympathomimetic Activity
Bunitrolol primarily acts by competitively blocking β1 and β2-adrenergic receptors. In the absence of a full agonist, its intrinsic sympathomimetic activity can lead to a low level of receptor stimulation. However, in the presence of a full agonist, Bunitrolol acts as an antagonist, attenuating the physiological response.
Signaling Pathway of a Beta-Adrenergic Partial Agonist like Bunitrolol
The following diagram illustrates the interaction of a partial agonist with the β-adrenergic receptor and its effect on the downstream signaling cascade compared to a full agonist and a pure antagonist.
Caption: Bunitrolol's partial agonist action on β-adrenergic receptors.
Quantitative Data Summary
The following tables summarize the known quantitative pharmacological data for Bunitrolol and its close analog, Bupranolol, in various isolated tissue preparations.
| Tissue | Species | Parameter | Agonist | Value | Reference(s) |
| Trachea | Guinea Pig | pA2 | Adrenaline | 8.97 | [1] |
| Aorta (Thoracic) | Rat | Antagonism | Isoprenaline | Inhibited responses | [2] |
| Atria (Right) | Rat | ISA | - | Observed |
Note: Data for Bunitrolol is limited in publicly available literature. Bupranolol is structurally and pharmacologically very similar to Bunitrolol, and its data is often used as a reference.
Experimental Protocols
Detailed methodologies for key isolated organ bath experiments are provided below.
General Isolated Organ Bath Setup
A standard isolated organ bath system is required for these experiments. The general setup and conditions are as follows:
-
Organ Bath: Jacketed organ baths (typically 10-20 mL volume) connected to a circulating water bath to maintain a constant temperature of 37°C.
-
Physiological Salt Solution (PSS): The composition of the PSS will vary depending on the tissue being studied (see specific protocols below). The solution should be continuously gassed with carbogen (B8564812) (95% O₂ and 5% CO₂).
-
Transducer and Recording System: Isometric force transducers are used to measure changes in tissue tension. The signal from the transducer is amplified and recorded using a data acquisition system.
-
Tissue Preparation: Tissues are carefully dissected from euthanized animals and prepared as described in the specific protocols.
-
Equilibration: Once mounted in the organ bath, tissues are allowed to equilibrate under a specific resting tension for at least 60 minutes, with regular washing of the PSS.
Caption: General workflow of an isolated organ bath experiment.
Protocol for Isolated Guinea Pig Trachea (Relaxation Studies)
This protocol is designed to assess the antagonist effects of Bunitrolol on agonist-induced relaxation of tracheal smooth muscle.
1. Tissue Preparation:
- Humanely euthanize a guinea pig.
- Carefully dissect the trachea and place it in cold, carbogen-gassed Krebs-Henseleit solution.
- Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm width.
- Cut the rings open opposite the trachealis muscle to form a strip.
- Suture the strips together to form a tracheal chain if desired, or use individual rings.
2. Mounting and Equilibration:
- Suspend the tracheal preparation in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, bubbled with carbogen.
- Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.
3. Experimental Procedure (Antagonist Effect):
- Induce a submaximal contraction of the trachea with an appropriate contractile agent, such as histamine (B1213489) (10⁻⁶ M) or carbachol (B1668302) (10⁻⁶ M).
- Once a stable contraction is achieved, add a cumulative concentration-response curve of a β-agonist like isoprenaline (10⁻⁹ M to 10⁻⁵ M) to induce relaxation.
- Wash the tissue thoroughly until it returns to the baseline tension.
- Incubate the tissue with this compound at a specific concentration (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) for a predetermined time (e.g., 30 minutes).
- Repeat the cumulative concentration-response curve to the β-agonist in the presence of Bunitrolol.
- A rightward shift in the concentration-response curve of the agonist indicates competitive antagonism. The pA2 value can be calculated from these shifts to quantify the antagonist potency.
Krebs-Henseleit Solution Composition (mM): NaCl 118.4, KCl 4.7, CaCl₂ 2.5, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, Glucose 11.7.
Protocol for Isolated Rat Atria (Contractility and ISA Studies)
This protocol is used to evaluate the negative chronotropic and inotropic effects of Bunitrolol and to assess its intrinsic sympathomimetic activity.
1. Tissue Preparation:
- Humanely euthanize a rat.
- Rapidly excise the heart and place it in cold, carbogen-gassed Krebs-Ringer solution.
- Dissect the atria from the ventricles. The right atrium can be used to measure the rate of contraction (chronotropy), and the left atrium can be used to measure the force of contraction (inotropy).
2. Mounting and Equilibration:
- Suspend the atria in a 20 mL organ bath containing Krebs-Ringer solution at 37°C, bubbled with carbogen.
- For the left atria, apply a resting tension of 0.5 g. The right atria will beat spontaneously.
- Allow the tissues to equilibrate for at least 60 minutes.
3. Experimental Procedure (Antagonist and ISA Effect):
- To assess antagonist effects:
- Establish a baseline heart rate (right atrium) and force of contraction (left atrium).
- Generate a cumulative concentration-response curve to a β-agonist like noradrenaline (10⁻⁹ M to 10⁻⁵ M).
- After washout, incubate the atria with this compound at various concentrations.
- Repeat the agonist concentration-response curve. A decrease in the maximal response and a rightward shift in the curve will demonstrate antagonism.
- To assess Intrinsic Sympathomimetic Activity (ISA):
- After the equilibration period, add increasing concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath in the absence of any other agonist.
- An increase in the spontaneous heart rate of the right atrium or the force of contraction of the left atrium upon addition of Bunitrolol alone indicates intrinsic sympathomimetic activity.
Krebs-Ringer Solution Composition (mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, Glucose 11.1.
Protocol for Isolated Rat Aorta (Vasorelaxation Studies)
This protocol is designed to investigate the effects of Bunitrolol on the contractility of vascular smooth muscle.
1. Tissue Preparation:
- Humanely euthanize a rat.
- Carefully dissect the thoracic aorta and place it in cold, carbogen-gassed Krebs-Henseleit solution.
- Remove adherent connective and adipose tissue.
- Cut the aorta into rings of 3-4 mm in length.
2. Mounting and Equilibration:
- Suspend the aortic rings in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, bubbled with carbogen.
- Apply a resting tension of 2 g and allow the tissue to equilibrate for 60-90 minutes, washing every 15-20 minutes.
3. Experimental Procedure:
- Induce a sustained contraction with a vasoconstrictor such as phenylephrine (B352888) (10⁻⁶ M) or KCl (80 mM).
- Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) to assess for any direct relaxant effect.
- To evaluate the β-antagonist effect, pre-incubate the aortic rings with Bunitrolol at various concentrations before inducing contraction with a β-agonist that causes relaxation in pre-contracted vessels (e.g., isoprenaline). A reduction in the relaxant effect of the agonist will indicate β-blockade.
Krebs-Henseleit Solution Composition (mM): As described for the isolated guinea pig trachea protocol.
Data Analysis and Presentation
-
Concentration-Response Curves: Plot the response (e.g., % relaxation, change in heart rate, force of contraction) against the logarithm of the agonist concentration.
-
EC₅₀/IC₅₀ Values: Determine the concentration of the drug that produces 50% of the maximal response (EC₅₀ for agonists) or 50% inhibition of the maximal response (IC₅₀ for antagonists).
-
pA₂ Values: For competitive antagonists, calculate the pA₂ value using a Schild plot analysis. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects. Data should be presented as mean ± standard error of the mean (SEM).
By following these detailed protocols and data analysis guidelines, researchers can effectively utilize this compound in isolated organ bath experiments to further elucidate its pharmacological properties.
References
- 1. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta 3-adrenoceptor stimulation induces vasorelaxation mediated essentially by endothelium-derived nitric oxide in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture-Based Assessment of Bunitrolol Hydrochloride Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bunitrolol (B1668052) Hydrochloride is a beta-adrenergic antagonist with a higher selectivity for β1-adrenergic receptors.[1][2] While its primary pharmacological role is in cardiovascular therapy, emerging research on other beta-blockers has indicated potential cytotoxic and apoptotic effects in various cell types, particularly cancer cell lines.[3][4][5][6] These findings suggest the value of investigating the cytotoxic properties of Bunitrolol Hydrochloride.
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of this compound using common cell culture-based assays. The protocols detailed herein, including the MTT, Lactate Dehydrogenase (LDH), and Annexin V-FITC/PI apoptosis assays, offer a multi-faceted approach to characterizing the compound's effects on cell viability, membrane integrity, and programmed cell death.
Data Presentation
Table 1: Hypothetical Cytotoxic Activity of this compound (IC50 Values)
The following table illustrates how to present the half-maximal inhibitory concentration (IC50) values of this compound against various cell lines. These values represent the concentration of the compound required to inhibit the metabolic activity of 50% of the cell population and are typically determined using assays such as the MTT assay.
| Cell Line | Cell Type | Organism | Incubation Time (hours) | IC50 (µM) |
| A549 | Human Lung Carcinoma | Human | 48 | Data to be determined |
| MRC-5 | Human Lung Fibroblast | Human | 48 | Data to be determined |
| HepG2 | Human Liver Carcinoma | Human | 48 | Data to be determined |
| HL-7702 | Normal Human Liver Cell | Human | 48 | Data to be determined |
Note: The IC50 values presented are placeholders and must be determined experimentally.
Table 2: Quantification of Apoptosis via Annexin V-FITC/PI Staining
This table provides a template for summarizing data from flow cytometry analysis after treating cells with this compound and staining with Annexin V-FITC and Propidium Iodide (PI). This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| Bunitrolol HCl | 50 | Data to be determined | Data to be determined | Data to be determined |
| Bunitrolol HCl | 100 | Data to be determined | Data to be determined | Data to be determined |
| Bunitrolol HCl | 200 | Data to be determined | Data to be determined | Data to be determined |
Note: The percentages are placeholders for experimental data.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[8]
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., isopropanol (B130326) with 0.01 M HCl, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations (e.g., from 0.1 µM to 500 µM) to determine the dose-response curve.
-
Include a vehicle control (medium with the same concentration of the solvent) and a no-cell control (medium only for background measurement).[7]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.[7]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[9] This assay is a reliable indicator of compromised cell membrane integrity.
Materials:
-
Cells cultured and treated with this compound as described in the MTT assay protocol.
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye).
-
Lysis buffer (often included in the kit, or 1% Triton X-100 in culture medium).
-
96-well plate.
-
Microplate reader.
Protocol:
-
Sample Preparation:
-
Following treatment with this compound for the desired duration, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a maximum LDH release control by adding lysis buffer to untreated control wells and incubating for 15 minutes before centrifugation.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for a period specified by the kit manufacturer (typically 10-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from no-cell controls) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Spontaneous LDH Release: Absorbance from the supernatant of untreated cells.
-
Maximum LDH Release: Absorbance from the supernatant of cells treated with lysis buffer.
-
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.
Materials:
-
Cells treated with this compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Flow cytometer.
Protocol:
-
Cell Preparation:
-
Culture and treat cells with various concentrations of this compound in 6-well plates or culture flasks.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization followed by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualization of Pathways and Workflows
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Hypothesized signaling pathway for Bunitrolol-induced apoptosis.
References
- 1. [Experimental studies of the specificity and aspecificity of a beta-adrenolytic agent, bunitrolol (Kö 1366)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
Bunitrolol Hydrochloride administration in conscious vs anesthetized animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunitrolol (B1668052) Hydrochloride is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). Understanding its pharmacological effects under different physiological states is crucial for preclinical research and drug development. These application notes provide a comparative overview and detailed protocols for the administration of Bunitrolol Hydrochloride to conscious and anesthetized animals, based on available scientific literature. The data presented highlights the differential cardiovascular responses, emphasizing the importance of the experimental model in interpreting results.
Data Presentation
The following tables summarize the quantitative effects of this compound on key cardiovascular parameters in conscious and anesthetized animals.
Table 1: Effects of Oral this compound on Conscious Spontaneously Hypertensive Rats (SHR)
| Parameter | Dosage | Time Post-Administration | Observation |
| Mean Arterial Pressure (MAP) | 5 mg/kg (oral) | 3 and 4 hours | Significant reduction in resting MAP[1] |
| Heart Rate (HR) | 5 mg/kg (oral) | First 2 hours | Tachycardia observed[1] |
| Stress-Induced Tachycardia | 5 mg/kg (oral) | Throughout experiment | Significantly inhibited[1] |
| Stress-Induced Hypertensive Response | 5 mg/kg (oral) | 4 hours | Significant inhibition[1] |
Table 2: Effects of Intravenous this compound on Anesthetized Dogs
| Parameter | Dosage (IV) | Observation |
| Heart Rate (HR) | 0.3 mg/kg | Significantly decreased |
| Heart Rate (HR) | 1.0 mg/kg | No significant change (suggesting ISA at higher doses) |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound acts as an antagonist at beta-adrenergic receptors. This blockade prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, leading to a reduction in sympathetic tone. A key feature of bunitrolol is its intrinsic sympathomimetic activity (ISA), which means it can also cause a mild activation of the beta-adrenergic receptors. This partial agonism is thought to result from a modest stimulation of adenylate cyclase.
Caption: Bunitrolol's dual action on the β-adrenergic receptor.
Experimental Workflow: Administration and Monitoring in Conscious Rats
This workflow outlines the key steps for assessing the cardiovascular effects of orally administered this compound in conscious, unrestrained rats using telemetry.
Caption: Workflow for oral bunitrolol administration in conscious rats.
Experimental Workflow: Administration and Monitoring in Anesthetized Dogs
This workflow details the procedure for evaluating the effects of intravenously administered this compound in anesthetized dogs.
Caption: Workflow for IV bunitrolol administration in anesthetized dogs.
Experimental Protocols
Protocol 1: Oral Administration of this compound to Conscious Spontaneously Hypertensive Rats (SHR)
1. Animals and Housing:
- Species: Male Spontaneously Hypertensive Rats (SHR).
- Housing: House animals individually in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water.
- Acclimation: Allow at least one week for acclimation to the housing facility before any procedures.
2. Surgical Implantation of Telemetry Device:
- Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).
- Surgically implant a telemetry transmitter for the measurement of blood pressure and heart rate according to the manufacturer's instructions. The catheter of the transmitter is typically placed in the abdominal aorta.
- Provide post-operative analgesia and allow a recovery period of at least one week before the experiment.
3. Drug Preparation:
- Compound: this compound.
- Vehicle: Sterile water or 0.9% saline.
- Concentration: Prepare a solution at a concentration that allows for administration of the desired dose (5 mg/kg) in a standard gavage volume (e.g., 1-2 mL/kg).
4. Experimental Procedure:
- Record baseline cardiovascular parameters (Mean Arterial Pressure, Heart Rate) for at least 60 minutes in the undisturbed, conscious rat.
- Administer this compound (5 mg/kg) or the vehicle via oral gavage.
- Continuously monitor and record cardiovascular parameters for at least 4 hours post-administration.
- During the monitoring period, a handling stress test can be performed to evaluate the drug's effect on stress-induced cardiovascular responses.[1]
Protocol 2: Intravenous Administration of this compound to Anesthetized Dogs
1. Animals and Preparation:
- Species: Healthy adult dogs of either sex.
- Pre-anesthetic Preparation: Fast the animals overnight with free access to water. Conduct a pre-anesthetic health examination.
2. Anesthesia and Instrumentation:
- Induction: Induce anesthesia with an appropriate intravenous agent (e.g., propofol).
- Maintenance: Maintain anesthesia with an inhalant anesthetic (e.g., isoflurane) delivered in oxygen.
- Instrumentation:
- Place an intravenous catheter for drug administration and fluid support.
- Insert an arterial catheter for direct blood pressure measurement.
- Attach ECG leads for continuous heart rate monitoring.
- Allow the animal to stabilize under anesthesia for a period before baseline measurements are taken.
3. Drug Preparation:
- Compound: this compound.
- Vehicle: Sterile 0.9% saline.
- Concentration: Prepare solutions to deliver doses of 0.3 mg/kg and 1.0 mg/kg in a small, injectable volume.
4. Experimental Procedure:
- Record stable baseline hemodynamic parameters (Heart Rate, Blood Pressure) for at least 15-20 minutes.
- Administer a single intravenous bolus of this compound (0.3 mg/kg or 1.0 mg/kg) or vehicle.
- Continuously monitor and record hemodynamic parameters for a designated period post-injection to observe the onset, peak, and duration of the drug's effects.
Discussion and Considerations
The contrasting effects of this compound in conscious versus anesthetized animals underscore the profound influence of the autonomic nervous system and anesthetic agents on cardiovascular pharmacology.
-
In Conscious Animals: The initial tachycardia observed in conscious rats is likely due to the intrinsic sympathomimetic activity (ISA) of bunitrolol. In a state of normal to high sympathetic tone, the partial agonist effect may be more apparent. The subsequent reduction in blood pressure demonstrates the primary beta-blocking effect.
-
In Anesthetized Animals: Anesthesia generally suppresses the sympathetic nervous system, leading to lower baseline heart rate and blood pressure. In this state, the ISA of bunitrolol may be less evident or may manifest differently. The significant decrease in heart rate at the lower dose in anesthetized dogs suggests that even a reduced sympathetic tone is further suppressed by the beta-blockade. The lack of heart rate change at the higher dose could indicate that the ISA becomes more prominent at higher concentrations, counteracting the blocking effect on heart rate.
When designing and interpreting studies with this compound, it is imperative to consider the conscious state of the animal model. The presence of anesthesia can significantly alter the observed hemodynamic effects, particularly for a compound with ISA. Telemetry in conscious, freely moving animals is recommended for a more physiologically relevant assessment of cardiovascular function. The choice of anesthetic agent is also a critical variable that should be carefully considered and reported in studies involving anesthetized animals.
References
High-Throughput Screening Assays for Bunitrolol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunitrolol hydrochloride is a non-selective beta-adrenergic receptor antagonist, also known as a beta-blocker. It exhibits a higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors and also shows interaction with 5HT1B serotonergic receptors.[1] Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating cardiovascular and other physiological functions.[2] The development of high-throughput screening (HTS) assays for compounds like this compound is essential for identifying and characterizing new drug candidates targeting the beta-adrenergic system. HTS allows for the rapid testing of large compound libraries, accelerating the drug discovery process.[3][4][5]
This document provides detailed application notes and protocols for two common HTS assays relevant to the screening of this compound and other beta-adrenergic receptor antagonists: a radioligand binding assay and a functional fluorescence-based calcium flux assay.
Principle of the Assays
Radioligand Binding Assay
This assay directly measures the affinity of a test compound, such as this compound, for the beta-adrenergic receptor. It is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [125I]-Iodocyanopindolol) for binding to the receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound. This method is considered a gold standard for determining the binding affinity of ligands to their receptors.
Fluorescence-Based Calcium Flux Assay
This is a functional cell-based assay that measures the ability of a compound to block the intracellular signaling cascade initiated by the activation of β-adrenergic receptors. Many β1 and β2-adrenergic receptors couple to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP). However, for HTS purposes, cell lines are often engineered to co-express the target receptor with a promiscuous G-protein, such as Gα15 or Gα16, which couples the receptor to the phospholipase C (PLC) pathway. Activation of PLC leads to an increase in intracellular calcium (Ca2+), which can be detected using a calcium-sensitive fluorescent dye. In an antagonist screening mode, cells are pre-incubated with the test compound (e.g., this compound) before the addition of a known agonist. A decrease in the agonist-induced calcium signal indicates the antagonistic activity of the test compound.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for Bunitrolol and provide an example of assay quality control metrics for a typical beta-adrenergic receptor HTS campaign.
Table 1: Binding Affinity of this compound for Beta-Adrenergic and Serotonergic Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) |
| β1-adrenergic | [125I]-Iodocyanopindolol | Rat Brain | 0.53 ± 0.20 |
| β2-adrenergic | [125I]-Iodocyanopindolol | Rat Brain | 2.37 ± 0.78 |
| β1-adrenergic | [3H]-CGP12177 | Rat Heart | 2.01 ± 0.38 |
| β2-adrenergic | [3H]-CGP12177 | Rat Heart | 12.67 ± 6.54 |
| 5HT1B | [125I]-Iodocyanopindolol | Rat Brain | 10.54 ± 5.92 |
Data adapted from a radioligand binding study.[1]
Table 2: Example HTS Assay Performance Metrics (Z'-Factor)
| Assay Type | Agonist | Antagonist (Control) | Mean Signal (Positive Control) | Mean Signal (Negative Control) | Standard Deviation (Positive Control) | Standard Deviation (Negative Control) | Z'-Factor | Assay Quality |
| Calcium Flux (β2-AR) | Isoproterenol | Propranolol | 45,000 RFU | 5,000 RFU | 2,500 | 800 | 0.65 | Excellent |
This table presents hypothetical but realistic data for a beta-adrenergic receptor HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1][6]
Signaling Pathway and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical Gs-cAMP signaling pathway for β-adrenergic receptors and the engineered Gq-PLC-Ca2+ pathway often used in HTS.
Caption: Beta-adrenergic receptor signaling pathways.
High-Throughput Screening Experimental Workflow
The diagram below outlines the general workflow for a high-throughput screening campaign to identify beta-adrenergic receptor antagonists.
Caption: High-throughput screening workflow.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (384-well format)
Materials and Reagents:
-
Cell Membranes: Membranes from cells stably expressing the target human beta-adrenergic receptor subtype (e.g., β1 or β2).
-
Radioligand: [125I]-Iodocyanopindolol (ICYP) or other suitable radiolabeled antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a known non-radiolabeled antagonist (e.g., 10 µM Propranolol).
-
Test Compound: this compound or other library compounds dissolved in DMSO.
-
Scintillation Cocktail.
-
384-well Filter Plates (e.g., GF/C filters).
-
Plate Sealer.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound or library compounds in DMSO.
-
Using an acoustic liquid handler or pintool, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate.
-
For total binding wells, add DMSO only.
-
For non-specific binding wells, add the high-concentration non-labeled antagonist.
-
-
Reagent Preparation:
-
Dilute the cell membranes in assay buffer to the desired concentration (previously optimized).
-
Dilute the radioligand in assay buffer to a concentration equal to its Kd value.
-
-
Assay Incubation:
-
Add diluted cell membranes (e.g., 20 µL) to each well of the compound plate.
-
Add the diluted radioligand (e.g., 20 µL) to all wells.
-
The final assay volume should be around 40-50 µL.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle agitation.
-
-
Filtration and Washing:
-
Harvest the plate contents onto the 384-well filter plate using a cell harvester.
-
Rapidly wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the total and non-specific binding controls.
-
Determine the IC50 value for this compound by fitting the data to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Fluorescence-Based Calcium Flux Assay (384-well format)
Materials and Reagents:
-
Cells: A cell line (e.g., HEK293 or CHO) stably co-expressing the target human beta-adrenergic receptor subtype and a promiscuous G-protein (e.g., Gα16).
-
Cell Culture Medium: As recommended for the specific cell line.
-
Calcium-sensitive dye: E.g., Fluo-4 AM or Cal-520 AM.
-
Probenecid (optional): An anion exchange inhibitor to prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: A known beta-adrenergic receptor agonist (e.g., Isoproterenol).
-
Test Compound: this compound or other library compounds dissolved in DMSO.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument with liquid handling capabilities.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into 384-well black-walled, clear-bottom plates at a pre-optimized density (e.g., 10,000-20,000 cells per well) in cell culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution by dissolving the calcium-sensitive dye in assay buffer, potentially containing probenecid.
-
Remove the cell culture medium from the plates and add the dye-loading solution (e.g., 20 µL per well).
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound or library compounds in assay buffer.
-
Using the FLIPR's integrated liquid handler, add the compound dilutions (e.g., 10 µL) to the respective wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the assay plate in the FLIPR instrument.
-
Initiate fluorescence reading to establish a baseline.
-
The instrument will then add the agonist solution (e.g., 10 µL) to all wells.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Calculate the percent inhibition of the agonist response for each concentration of this compound.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Calculate the Z'-factor for the assay plate using the positive (agonist only) and negative (agonist + high concentration of a known antagonist) controls to assess assay quality.
-
References
- 1. content.abcam.com [content.abcam.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Item - IC50 values of the 9 compounds identified using the high throughput pipeline. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for the Spectrophotometric Determination of Bunitrolol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bunitrolol Hydrochloride is a beta-adrenergic blocking agent used in the management of hypertension and other cardiovascular conditions. Accurate and precise quantification of Bunitrolol in bulk drug and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. While High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of Bunitrolol, spectrophotometric methods offer a simpler, more cost-effective, and rapid alternative for routine quality control.
This document provides detailed application notes and protocols for two proposed spectrophotometric methods for the determination of this compound. Due to a lack of directly published spectrophotometric methods for Bunitrolol, these protocols are based on well-established derivatization reactions for the key functional groups present in the Bunitrolol molecule: the secondary amine and the substituted naphthol ring. These methods are presented as robust starting points for analytical method development and validation.
Method 1: Determination via Derivatization of the Secondary Amine with 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
Principle:
This method is based on the reaction of the secondary amine group of Bunitrolol with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in a buffered alkaline medium. The reaction results in the formation of a highly colored N-substituted aminobenzofurazan derivative, which can be quantified spectrophotometrically at its wavelength of maximum absorbance (λmax).
Quantitative Data Summary:
| Parameter | Proposed Value |
| λmax | ~470 nm |
| Linearity Range | 1 - 20 µg/mL |
| Molar Absorptivity (ε) | > 1.0 x 10⁴ L·mol⁻¹·cm⁻¹ |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantification (LOQ) | < 1.5 µg/mL |
Experimental Protocol:
1. Reagents and Solutions:
-
This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol (B129727).
-
NBD-Cl Solution (0.1% w/v): Dissolve 100 mg of NBD-Cl in 100 mL of methanol. Store in a dark bottle and prepare fresh weekly.
-
Borate (B1201080) Buffer (pH 9.0): Prepare by dissolving appropriate amounts of boric acid and potassium chloride in water and adjusting the pH to 9.0 with 0.2 M sodium hydroxide (B78521) solution.
2. Preparation of Calibration Curve:
-
Pipette aliquots (0.1, 0.2, 0.5, 1.0, 1.5, 2.0 mL) of the this compound standard stock solution (100 µg/mL) into a series of 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of the borate buffer (pH 9.0).
-
Add 1.0 mL of the NBD-Cl solution to each flask.
-
Heat the flasks in a water bath at 70°C for 20 minutes.
-
Cool the flasks to room temperature and dilute to the mark with methanol.
-
Measure the absorbance of each solution at approximately 470 nm against a reagent blank prepared in the same manner but without the Bunitrolol standard.
-
Plot the absorbance versus the final concentration of this compound (in µg/mL) to construct the calibration curve.
3. Analysis of a Sample Formulation (e.g., Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with methanol and filter the solution.
-
Transfer a suitable aliquot of the filtrate to a 10 mL volumetric flask and proceed as described in steps 2-6 of the "Preparation of Calibration Curve" section.
-
Determine the concentration of this compound in the sample from the calibration curve.
Workflow Diagram:
Caption: Workflow for Bunitrolol determination using NBD-Cl.
Method 2: Determination via Oxidative Coupling with 4-Aminophenol (B1666318)
Principle:
This proposed method involves the oxidative coupling reaction of this compound with 4-aminophenol in an alkaline medium using sodium periodate (B1199274) as an oxidizing agent. The reaction is expected to form a colored product that can be measured spectrophotometrically. The phenolic hydroxyl group of the Bunitrolol molecule is the target for this reaction.
Quantitative Data Summary:
| Parameter | Proposed Value |
| λmax | ~550 nm |
| Linearity Range | 2 - 25 µg/mL |
| Molar Absorptivity (ε) | > 8.0 x 10³ L·mol⁻¹·cm⁻¹ |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | < 0.8 µg/mL |
| Limit of Quantification (LOQ) | < 2.5 µg/mL |
Experimental Protocol:
1. Reagents and Solutions:
-
This compound Standard Stock Solution (100 µg/mL): Prepare as described in Method 1.
-
4-Aminophenol Solution (0.2% w/v): Dissolve 200 mg of 4-aminophenol in 100 mL of 0.1 M hydrochloric acid.
-
Sodium Periodate Solution (0.1% w/v): Dissolve 100 mg of sodium periodate (NaIO₄) in 100 mL of distilled water. Prepare fresh daily.
-
Sodium Hydroxide Solution (0.2 M): Dissolve 0.8 g of sodium hydroxide in 100 mL of distilled water.
2. Preparation of Calibration Curve:
-
Pipette aliquots (0.2, 0.5, 1.0, 1.5, 2.0, 2.5 mL) of the this compound standard stock solution (100 µg/mL) into a series of 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of 0.2 M sodium hydroxide solution.
-
Add 1.0 mL of the 4-aminophenol solution.
-
Add 1.0 mL of the sodium periodate solution and mix well.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Dilute to the mark with distilled water.
-
Measure the absorbance of each solution at approximately 550 nm against a reagent blank prepared in the same manner but without the Bunitrolol standard.
-
Plot the absorbance versus the final concentration of this compound (in µg/mL) to construct the calibration curve.
3. Analysis of a Sample Formulation (e.g., Tablets):
-
Prepare the sample solution as described in steps 1-4 of the "Analysis of a Sample Formulation" section of Method 1.
-
Transfer a suitable aliquot of the filtrate to a 10 mL volumetric flask and proceed as described in steps 2-7 of the "Preparation of Calibration Curve" section of this method.
-
Determine the concentration of this compound in the sample from the calibration curve.
Workflow Diagram:
Caption: Workflow for Bunitrolol determination via oxidative coupling.
Disclaimer: The methods described above are proposed protocols based on the chemical properties of this compound and established spectrophotometric derivatization reactions for similar functional groups. These methods have not been experimentally validated for Bunitrolol specifically. Therefore, it is essential for the user to perform comprehensive method validation according to ICH guidelines (Q2(R1)) to ensure their suitability for the intended application. This includes but is not limited to specificity, linearity, range, accuracy, precision, and robustness.
Troubleshooting & Optimization
Overcoming poor oral bioavailability of Bunitrolol in animal studies
Hello! As a helpful AI assistant, I've structured a technical support center to guide researchers in overcoming the challenges associated with the poor oral bioavailability of Bunitrolol (B1668052) in animal studies.
Technical Support Center: Bunitrolol Oral Bioavailability
This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in developing strategies to enhance the oral bioavailability of Bunitrolol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of Bunitrolol?
A1: The primary reason for Bunitrolol's poor oral bioavailability is its extensive hepatic first-pass metabolism .[1][2] After oral administration and absorption from the gastrointestinal tract, the drug enters the portal vein and travels to the liver.[2] In the liver, a significant fraction of Bunitrolol is metabolized by cytochrome P450 (CYP450) enzymes, primarily through 4-hydroxylation, before it can reach systemic circulation.[2][3][4] This presystemic metabolism greatly reduces the amount of active, unchanged drug that becomes available to the rest of the body.[5]
Q2: What are the most promising formulation strategies to bypass the first-pass effect and improve Bunitrolol bioavailability?
A2: Lipid-based nanoformulations are among the most effective strategies. Two common approaches are:
-
Solid Lipid Nanoparticles (SLNs): These are nanocarriers with a solid lipid core that can encapsulate Bunitrolol.[6] SLNs can enhance absorption by increasing the drug's dissolution rate and protecting it from enzymatic degradation in the GI tract.[6] Crucially, they can promote uptake into the intestinal lymphatic system, which drains into the thoracic lymph duct and then into systemic circulation, thereby bypassing the liver and avoiding the first-pass effect.[6]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion in the GI tract.[7][8] This nanoemulsion increases the solubilization and absorption surface area of the drug.[7][9] Like SLNs, lipidic components can facilitate lymphatic transport.
Q3: How do I choose between developing an SLN or a SNEDDS formulation for my study?
A3: The choice depends on several factors:
-
Drug Properties: Bunitrolol's lipophilicity makes it a good candidate for both systems. However, the drug's specific solubility in different solid lipids versus liquid oils can guide the selection.
-
Stability: SLNs, having a solid matrix, can offer better control over drug release and protect against chemical degradation compared to the liquid components of SNEDDS.[6]
-
Manufacturing Complexity: SNEDDS are often considered simpler to prepare on a lab scale as they are thermodynamically stable systems that form spontaneously.[7] SLN preparation involves more controlled processes like hot homogenization or microemulsification.[10]
-
Drug Loading: SNEDDS can sometimes accommodate higher drug loads, especially for highly lipophilic compounds, as the drug is dissolved in the liquid lipid phase.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low and highly variable Cmax and AUC values in rats after oral gavage. | 1. Extensive and variable first-pass metabolism.[1][5] 2. Poor dissolution of the administered Bunitrolol suspension. | 1. Develop a formulation that promotes lymphatic uptake. Encapsulate Bunitrolol in Solid Lipid Nanoparticles (SLNs) or a Self-Nanoemulsifying Drug Delivery System (SNEDDS).[6] 2. Improve drug solubilization. Use a SNEDDS formulation, which forms a nanoemulsion in the gut, maximizing the surface area for absorption and maintaining the drug in a dissolved state.[8] |
| The prepared SLN formulation shows rapid particle aggregation and sedimentation. | 1. Insufficient surfactant concentration leading to low zeta potential and electrostatic repulsion. 2. Inappropriate choice of surfactant or lipid. | 1. Optimize the surfactant concentration. Increase the amount of stabilizer (e.g., Poloxamer 188, Tween 80) and measure the zeta potential to ensure it is sufficiently high (typically > |20| mV) for stability. 2. Screen different surfactants and co-surfactants. Test various stabilizers to find one that provides a stable interface for your chosen lipid matrix.[10] |
| In vitro drug release from the SLN formulation is too slow or incomplete. | 1. High drug entrapment within the core of the solid lipid matrix. 2. The crystalline nature of the lipid matrix is hindering drug diffusion. | 1. Incorporate a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs). The less-ordered structure of NLCs compared to SLNs can increase drug loading and facilitate a faster release rate.[10] 2. Reduce the particle size. A smaller particle size increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[6] |
| SNEDDS formulation fails to form a clear nanoemulsion upon dilution ("milky" appearance with large droplets). | 1. The ratio of oil, surfactant, and co-surfactant is not in the optimal self-emulsification region. 2. The hydrophilic-lipophilic balance (HLB) of the surfactant system is incorrect. | 1. Construct a ternary phase diagram. Systematically test different ratios of the three components to identify the robust self-nanoemulsification region. 2. Select surfactants with a higher HLB value (typically >12) , as they are more effective at forming oil-in-water emulsions. Screen different surfactants and co-surfactants (e.g., Cremophor RH40, Transcutol HP).[11] |
Data Presentation
The following table presents illustrative pharmacokinetic data, highlighting the potential improvement when using an advanced formulation like SLNs compared to a standard oral suspension in a rat model.
Table 1: Illustrative Pharmacokinetic Data of Bunitrolol Formulations in Rats (Oral Dose: 10 mg/kg)
| Parameter | Bunitrolol Oral Suspension | Bunitrolol-loaded SLN | Fold-Increase |
| Cmax (ng/mL) | 85 ± 25 | 310 ± 60 | ~3.6x |
| Tmax (hr) | 1.0 ± 0.5 | 2.5 ± 0.8 | - |
| AUC₀₋ₜ (ng·hr/mL) | 250 ± 70 | 1150 ± 210 | ~4.6x |
| Relative Bioavailability (%) | Reference (100%) | ~460% | ~4.6x |
Note: These are hypothetical data based on typical enhancements seen for poorly bioavailable drugs when formulated in lipid nanocarriers.[8][12] Actual results may vary.
Experimental Protocols
Protocol 1: Preparation of Bunitrolol-loaded SLNs by Hot Homogenization
This protocol describes a common method for producing SLNs.
Materials & Equipment:
-
Bunitrolol base
-
Solid Lipid: Glyceryl monostearate (GMS) or Precirol® ATO 5
-
Surfactant: Poloxamer 188 or Tween® 80
-
Purified water
-
High-shear homogenizer (e.g., Silverson, Ultra-Turrax)
-
Probe sonicator
-
Water bath or heating magnetic stirrer
-
Ice bath
-
Particle size analyzer (e.g., Malvern Zetasizer)
Methodology:
-
Prepare the Lipid Phase: Weigh the required amounts of GMS (e.g., 500 mg) and Bunitrolol (e.g., 50 mg). Heat them together in a small beaker at 75-80°C (approx. 10°C above the lipid's melting point) until a clear, homogenous lipid melt is obtained.
-
Prepare the Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., 2% w/v Poloxamer 188) in purified water. Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).
-
Form the Pre-emulsion: Add the hot aqueous phase to the melted lipid phase dropwise while continuously mixing with a high-shear homogenizer at ~10,000 rpm for 5-10 minutes. This creates a coarse oil-in-water pre-emulsion.[10]
-
Nano-sizing: Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator for 3-5 minutes. Keep the sample in the hot water bath during this step to prevent premature lipid solidification.
-
Nanoparticle Solidification: Quickly transfer the resulting hot nanoemulsion to an ice bath and stir gently for 15-20 minutes. The rapid cooling causes the lipid droplets to solidify, forming the SLNs with the drug entrapped inside.
-
Characterization: Analyze the final SLN dispersion for particle size, polydispersity index (PDI), and zeta potential. Store the formulation at 4°C.
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for assessing the bioavailability of your Bunitrolol formulation.
Animals & Housing:
-
Male Sprague-Dawley rats (220-250 g).
-
House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Fast animals overnight (8-12 hours) before dosing, with water available ad libitum.
Methodology:
-
Animal Grouping: Divide rats into groups (n=6 per group), e.g., Group 1 (Control: Bunitrolol Suspension) and Group 2 (Test: Bunitrolol-loaded SLN).
-
Dosing: Administer the respective formulations to each group via oral gavage at a dose of 10 mg/kg Bunitrolol. Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized tubes at predefined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of Bunitrolol in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate the relative bioavailability of the test formulation compared to the control.
Visualizations
Metabolic Pathway Diagram
Caption: First-pass metabolism of Bunitrolol.
Experimental Workflow Diagram
Caption: Workflow for assessing Bunitrolol formulations.
Logical Relationship Diagram
Caption: Overcoming Bunitrolol's bioavailability challenges.
References
- 1. Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. In-vitro metabolic interaction of bunitrolol enantiomers in rabbit liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Self-nanoemulsifying drug delivery system (SNEDDS) as nano-carrier framework for permeability modulating approaches of BCS class III drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Poorly Water-Soluble Talinolol: Preparation, in vitro and in vivo Assessment [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation and Comparison of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) as Vectors to Develop Hydrochlorothiazide Effective and Safe Pediatric Oral Liquid Formulations [mdpi.com]
- 11. Novel Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) for Oral Delivery of Olmesartan Medoxomil: Design, Formulation, Pharmacokinetic and Bioavailability Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Bunitrolol Hydrochloride Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing Bunitrolol Hydrochloride solutions for long-term storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in an aqueous solution is primarily influenced by pH, temperature, and exposure to light. Like many pharmaceuticals, it can be susceptible to hydrolysis and oxidation. Stress testing under various conditions is crucial to determine the optimal storage parameters.[1][2][3]
Q2: What is a suitable solvent for preparing a stock solution of this compound?
A2: For analytical purposes, HPLC-grade methanol (B129727) or a mixture of methanol and water is commonly used to prepare stock solutions of similar hydrochloride salts.[1] For biological experiments, the choice of solvent will depend on the specific assay, but initial dissolution in a small amount of a suitable organic solvent followed by dilution in an aqueous buffer is a common practice.
Q3: How should I store my this compound solutions for long-term use?
A3: Based on general stability principles for similar compounds, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C) and protected from light. For very long-term storage, aliquoting and freezing at -20 °C or below may be appropriate, but freeze-thaw stability should be assessed.
Q4: What are the typical degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the provided search results, similar beta-blockers undergo degradation through hydrolysis of the ether linkage and oxidation of the secondary alcohol or amine groups.[3][4] Forced degradation studies can help identify and characterize the specific degradation products.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in Solution
-
Possible Cause: The concentration of this compound may exceed its solubility in the chosen solvent or buffer system.
-
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves.
-
If warming is ineffective or not appropriate for the experiment, consider reducing the concentration of the solution.
-
Adjusting the pH of the solution may improve solubility.
-
For aqueous solutions, the addition of a small percentage of a co-solvent (e.g., ethanol, propylene (B89431) glycol) may enhance solubility.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: The degradation of this compound in the assay medium may lead to a decrease in the effective concentration.
-
Troubleshooting Steps:
-
Assess the stability of this compound in the specific assay buffer and under the incubation conditions (e.g., temperature, light exposure).
-
Prepare fresh solutions immediately before each experiment.
-
Include a positive control with a known stable compound to ensure the assay is performing as expected.
-
Analyze the solution for the presence of degradation products using a stability-indicating method like HPLC.
-
Issue 3: Unexpected Peaks in HPLC Analysis
-
Possible Cause: These peaks may correspond to degradation products of this compound or impurities from the solvent or sample matrix.
-
Troubleshooting Steps:
-
Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unexpected peaks.
-
Analyze a blank sample (solvent without the drug) to rule out solvent-related impurities.
-
Ensure proper sample handling and storage to minimize degradation before analysis.
-
Data Presentation
Table 1: Illustrative Stability Data for this compound (1 mg/mL) under Forced Degradation Conditions
| Condition | Duration | % Degradation (Illustrative) | Appearance of Degradation Products (Illustrative) |
| 0.1 N HCl | 24 hours | 15% | 2 major peaks |
| 0.1 N NaOH | 24 hours | 25% | 3 major peaks |
| 3% H₂O₂ | 24 hours | 10% | 1 major peak |
| Heat (60 °C) | 48 hours | 8% | 1 minor peak |
| Photostability (ICH Q1B) | 24 hours | 5% | 1 minor peak |
Note: This data is illustrative and based on typical degradation patterns of similar compounds. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound solution to identify potential degradation products and assess the stability-indicating capability of an analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
Sample Analysis: After the specified duration, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase. Analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a suitable ratio (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (typically the wavelength of maximum absorbance).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The key is to demonstrate that the peaks of the degradation products are well-resolved from the peak of the parent drug.[2]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting inconsistent results in biological assays.
References
- 1. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. impactfactor.org [impactfactor.org]
- 4. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bunitrolol Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bunitrolol (B1668052) Hydrochloride in in vivo experiments. The information is designed to help minimize off-target effects and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bunitrolol Hydrochloride?
Bunitrolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It exhibits higher selectivity for β1-adrenergic receptors, which are predominantly found in cardiac tissue, over β2-adrenergic receptors located in bronchial and vascular smooth muscle.[1] Its primary on-target effect is the competitive inhibition of catecholamines (e.g., adrenaline and noradrenaline) at β1-receptors, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[2]
Q2: What are the known off-target effects of this compound?
Bunitrolol has several known off-target activities that researchers should be aware of during in vivo studies:
-
β2-Adrenergic Receptor Blockade: Although β1-selective, at higher concentrations, Bunitrolol can antagonize β2-receptors, potentially leading to bronchoconstriction and vasoconstriction.
-
5-HT1B Receptor Interaction: Bunitrolol has been shown to bind to 5-HT1B serotonin (B10506) receptors.[3] This interaction may influence serotonergic neurotransmission, potentially leading to behavioral or neurological effects. Chronic administration of some beta-blockers has been associated with reduced serotonergic activity in the brain.
-
Intrinsic Sympathomimetic Activity (ISA): Bunitrolol possesses partial agonist activity at beta-adrenergic receptors.[1] This means that even as it blocks the effects of potent catecholamines, it can cause a low level of receptor stimulation. This can result in less pronounced bradycardia at rest compared to beta-blockers without ISA.[4][5]
-
Local Anesthetic Activity: Like some other beta-blockers, Bunitrolol has local anesthetic or membrane-stabilizing properties.[1]
Q3: How can I minimize the β2-adrenergic off-target effects of Bunitrolol in my experiments?
Minimizing β2-adrenergic effects is crucial to isolate the cardiovascular consequences of β1-blockade. Here are some strategies:
-
Dose-Response Studies: Conduct a thorough dose-response study to identify the lowest effective dose that achieves the desired level of β1-blockade without significantly engaging β2-receptors.
-
Selective Agonist/Antagonist Controls: Use a selective β2-agonist (e.g., Salbutamol) or antagonist (e.g., ICI-118,551) as controls to confirm that the observed effects are not mediated by β2-receptors.
-
Physiological Monitoring: In animal models, monitor for signs of bronchoconstriction (e.g., increased airway resistance) or peripheral vasoconstriction (e.g., changes in peripheral blood flow).
Q4: What are the potential consequences of Bunitrolol's interaction with 5-HT1B receptors in my in vivo model?
The interaction with 5-HT1B receptors could lead to off-target effects related to the central nervous system and behavior. Chronic treatment with beta-blockers has been shown to decrease serotonergic activity in the rat brain. Depending on your experimental model and objectives, you might observe:
-
Changes in locomotor activity.
-
Alterations in anxiety-like behaviors.
-
Changes in aggressive behavior.
It is advisable to include behavioral assessments in your study design if neurological or behavioral endpoints are of interest or if you observe unexpected behavioral changes in your animals.
Q5: How does the Intrinsic Sympathomimetic Activity (ISA) of Bunitrolol affect experimental outcomes?
The ISA of Bunitrolol can lead to a different physiological profile compared to beta-blockers lacking this property. Key considerations include:
-
Resting Heart Rate: You may observe a less pronounced decrease in resting heart rate compared to non-ISA beta-blockers like propranolol (B1214883).[6]
-
Cardiac Output: At rest, cardiac output may be better maintained.[5]
-
Receptor Upregulation: Chronic treatment with non-ISA beta-blockers can lead to an upregulation of beta-adrenergic receptors. ISA may attenuate this effect.[4]
Be mindful of these differences when comparing your results to studies using beta-blockers without ISA.
Troubleshooting Guides
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Behavioral Changes (e.g., hyperactivity, aggression) | Off-target effects on the central nervous system, potentially via 5-HT1B receptor interaction. Lipophilic beta-blockers can cross the blood-brain barrier and may cause neuropsychiatric side effects.[7] | - Lower the dose of Bunitrolol to see if the behavioral effects are dose-dependent.- Include a control group treated with a beta-blocker that has low CNS penetration (hydrophilic) to assess if the effects are centrally mediated.- Run a panel of behavioral tests (e.g., open field, elevated plus maze) to systematically assess behavioral changes.- Consider co-administration with a selective 5-HT1B antagonist to probe the involvement of this receptor. |
| Inconsistent Cardiovascular Responses (e.g., variable heart rate reduction) | The Intrinsic Sympathomimetic Activity (ISA) of Bunitrolol can lead to less predictable heart rate reduction, especially at rest. The level of sympathetic tone in the animal model can influence the net effect. | - Ensure consistent and controlled experimental conditions to minimize variations in sympathetic tone (e.g., acclimatize animals to the experimental setup, maintain a quiet environment).- Compare the effects of Bunitrolol to a non-ISA beta-blocker (e.g., metoprolol) to understand the contribution of ISA.- Measure heart rate both at rest and during a physiological challenge (e.g., exercise, stress) to better characterize the drug's effect. |
| Signs of Respiratory Distress (e.g., wheezing, labored breathing) | Off-target blockade of β2-adrenergic receptors in the lungs, leading to bronchoconstriction. This is more likely at higher doses. | - Immediately lower the dose or discontinue administration.- Use a more β1-selective blocker if the respiratory effects are dose-limiting.- In rodent models, monitor respiratory rate and effort. In larger animal models, pulmonary function tests can be performed.- Ensure the animal model does not have a pre-existing respiratory condition (e.g., asthma model) unless that is the focus of the study. |
| Poor Solubility of this compound for In Vivo Administration | This compound has limited water solubility, which can be a challenge for preparing injectable formulations. | - Prepare a fresh solution for each experiment.- The use of a suitable vehicle is crucial. For preclinical studies, beta-blockers have been dissolved in sterile water, saline, or a mixture of saline and DMSO, depending on the specific drug's solubility.[3] Always test the vehicle alone as a control.- Sonication may aid in dissolution. Ensure the final solution is clear and free of particulates before administration. |
Data Presentation
Table 1: Receptor Binding Affinity of Bunitrolol
| Receptor | Species | Tissue | Ki (nM) | Reference |
| β1-Adrenergic | Rat | Heart | 2.01 ± 0.38 | [3] |
| β2-Adrenergic | Rat | Lung | 12.67 ± 6.54 | [3] |
| 5-HT1B | Rat | Brain | 10.54 ± 5.92 | [3] |
Table 2: In Vivo Hemodynamic Effects of Bunitrolol in Humans with Ischemic Heart Disease
| Parameter | Change from Baseline | Reference |
| Heart Rate | No significant change | [2] |
| Cardiac Index | No significant change | [2] |
| Left Ventricular Systolic Pressure | -5% (p < 0.01) | [2] |
| Left Ventricular End-Diastolic Pressure | -17% (p < 0.01) | [2] |
| Systemic Vascular Resistance | Insignificant decrease | [2] |
Experimental Protocols
Protocol 1: General Protocol for In Vivo Administration of this compound in Rodents
This protocol provides a general framework. Specific doses and routes of administration should be optimized for your particular animal model and experimental question.
-
Preparation of this compound Solution:
-
For oral administration, this compound can be dissolved in sterile water or 0.9% saline.
-
For intraperitoneal (IP) or intravenous (IV) injection, solubility may be limited. A common vehicle for beta-blockers with limited aqueous solubility is a mixture of saline and a small percentage of a solubilizing agent like DMSO, followed by filtration. Always perform a vehicle-only control. The pH of the final solution should be checked and adjusted to be as close to physiological pH (~7.4) as possible to avoid irritation.[8]
-
Prepare the solution fresh on the day of the experiment and protect it from light.
-
-
Animal Model and Acclimatization:
-
Use healthy, age- and weight-matched animals.
-
Acclimatize animals to the housing and experimental conditions for at least one week prior to the study to minimize stress-induced physiological variability.
-
-
Dose Selection and Administration:
-
Conduct a pilot dose-response study to determine the optimal dose for your desired effect. Based on studies with other beta-blockers with ISA in rats, a starting dose range for cardiovascular effects could be in the order of 1-10 mg/kg for oral administration and lower for parenteral routes.[9]
-
Oral Gavage: For oral administration, use a suitable gavage needle. The maximum volume should not exceed 10 ml/kg for rats and 5 ml/kg for mice.[8]
-
Intraperitoneal (IP) Injection: Ensure proper technique to avoid injection into organs. Maximum injection volume is typically 10 ml/kg for rats and 5 ml/kg for mice.[8]
-
Intravenous (IV) Injection: Administer slowly via a tail vein or a catheter. The maximum bolus injection volume is 5 ml/kg.[8]
-
-
Monitoring:
-
Monitor cardiovascular parameters such as heart rate, blood pressure, and ECG using appropriate methods (e.g., telemetry, tail-cuff).
-
Observe animals for any clinical signs of toxicity or off-target effects, including changes in behavior, respiration, and motor activity. This is a key component of safety pharmacology studies.[10]
-
Record all observations systematically.
-
Protocol 2: Assessing Off-Target Effects of this compound
This protocol outlines a strategy to investigate potential off-target effects in vivo.
-
Core Safety Pharmacology Assessment:
-
Following ICH S7A guidelines, assess the effects of Bunitrolol on the central nervous, cardiovascular, and respiratory systems.[11]
-
Central Nervous System: Use a functional observational battery (FOB) or Irwin test to systematically evaluate behavioral and neurological changes.[10]
-
Cardiovascular System: In addition to heart rate and blood pressure, detailed ECG analysis can reveal effects on cardiac conduction.
-
Respiratory System: Monitor respiratory rate and tidal volume.
-
-
Receptor Occupancy Studies:
-
To confirm engagement with off-target receptors at a given dose, ex vivo autoradiography or in vivo PET imaging (if a suitable radioligand is available) can be performed on tissues from treated animals.
-
-
Use of Selective Antagonists:
-
To determine if an observed off-target effect is mediated by a specific receptor (e.g., 5-HT1B), pre-treat a group of animals with a selective antagonist for that receptor before administering Bunitrolol. A reversal of the off-target effect would suggest the involvement of that receptor.
-
Mandatory Visualizations
Caption: Bunitrolol's on- and off-target signaling pathways.
Caption: Workflow for in vivo Bunitrolol experiments.
References
- 1. [Experimental studies of the specificity and aspecificity of a beta-adrenolytic agent, bunitrolol (Kö 1366)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effect of bunitrolol on patients with ischemic heart disease. Comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of beta blockade and intrinsic sympathomimetic activity on hemodynamics, inotropy and respiration at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropsychiatric Consequences of Lipophilic Beta-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Anti‐Inflammatory and Antiarrhythmic Effects of Beta Blocker in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. fda.gov [fda.gov]
Technical Support Center: Optimizing HPLC Parameters for Bunitrolol Metabolite Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection of Bunitrolol and its metabolites using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of Bunitrolol, and why is its detection important?
A1: The primary metabolite of Bunitrolol is p-hydroxybunitrolol. The simultaneous determination of both Bunitrolol and its main metabolite is crucial for pharmacokinetic and metabolic studies, providing insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Q2: What type of detector is most suitable for the sensitive detection of Bunitrolol and its metabolites?
A2: A spectrofluorometric detector is highly suitable for the sensitive and selective determination of Bunitrolol and p-hydroxybunitrolol.[1] This is due to the native fluorescence of these compounds. For analogous beta-blockers like bisoprolol, excitation and emission wavelengths have been effectively set at 275 nm and 305 nm, respectively, which can serve as a starting point for optimizing Bunitrolol detection.
Q3: Is chiral separation necessary for Bunitrolol analysis?
A3: Yes, chiral separation can be important as Bunitrolol possesses a chiral center. The different enantiomers may exhibit distinct pharmacological activities and metabolic profiles. HPLC methods using chiral stationary phases (CSPs) are commonly employed for the separation of beta-blocker enantiomers.
Q4: What are the key considerations for sample preparation when analyzing Bunitrolol in biological matrices like plasma or urine?
A4: Effective sample preparation is critical to remove interfering substances and concentrate the analytes. For plasma samples, a common method is liquid-liquid extraction with a solvent like diethyl ether.[1] For urine samples, solid-phase extraction (SPE) is often used to clean up the sample before HPLC analysis.
Experimental Protocols
Method 1: Simultaneous Determination of Bunitrolol and p-hydroxybunitrolol in Plasma
This protocol is adapted from established methods for beta-blocker analysis.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma, add a suitable internal standard.
-
Add 5.0 mL of diethyl ether.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH 3.5) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | Fluorescence Detector |
| Excitation λ | ~275 nm (To be optimized) |
| Emission λ | ~305 nm (To be optimized) |
Method 2: Chiral Separation of Bunitrolol Enantiomers
This protocol outlines a general approach for the chiral separation of beta-blockers.
1. Sample Preparation
-
Follow the sample preparation steps from Method 1.
2. HPLC Parameters for Chiral Separation
| Parameter | Value |
| Column | Chiral Stationary Phase (CSP) column (e.g., Chirobiotic T) |
| Mobile Phase | Methanol:Glacial Acetic Acid:Triethylamine (B128534) (e.g., 100:0.02:0.025, v/v/v) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Detection | Fluorescence Detector |
| Excitation λ | ~275 nm (To be optimized) |
| Emission λ | ~305 nm (To be optimized) |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions | Use a mobile phase with an appropriate pH to ensure the analyte is in a single ionic form. Adding a competitor amine like triethylamine to the mobile phase can also help. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Contaminated Guard/Analytical Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase whenever possible. |
Issue 2: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Pump Malfunction/Leaks | Check for leaks in the pump and fittings. Ensure the pump is delivering a consistent flow rate. |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Poor Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
Issue 3: Baseline Noise or Drift
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Mobile Phase | Use HPLC-grade solvents and freshly prepared buffers. Filter the mobile phase before use. |
| Detector Lamp Issue | Check the detector lamp's energy. Replace if necessary. |
| Air Bubbles in the System | Degas the mobile phase and purge the pump to remove any air bubbles. |
| Column Bleed | Use a column that is stable at the chosen mobile phase pH and temperature. |
Visualizations
Caption: Experimental workflow for Bunitrolol metabolite detection.
Caption: Troubleshooting logic for common HPLC issues.
References
Technical Support Center: Bunitrolol Hydrochloride in Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bunitrolol (B1668052) Hydrochloride in radioligand binding assays.
Troubleshooting Guides
This section addresses specific issues that may arise during radioligand binding experiments involving Bunitrolol Hydrochloride.
Issue 1: Higher than Expected Non-Specific Binding
Question: I am observing high non-specific binding (NSB) in my radioligand binding assay with this compound. What are the potential causes and how can I mitigate this?
Answer: High non-specific binding can obscure your specific binding signal, leading to inaccurate affinity (Kᵢ) and receptor density (Bₘₐₓ) calculations.[1] Here are the common causes and solutions:
-
Radioligand Issues:
-
Concentration: Using a radioligand concentration that is too high can increase NSB. Solution: Use a radioligand concentration at or below its dissociation constant (KᏧ).[2]
-
Purity: Radioligand degradation or impurities can contribute to NSB. Solution: Ensure the radiochemical purity of your ligand is high.
-
-
Tissue/Cell Preparation:
-
Protein Concentration: Excessive membrane protein in the assay can lead to higher NSB. Solution: Titrate the amount of membrane protein to an optimal range, typically 100-500 µg per assay.[1]
-
Washing: Inadequate washing of membrane preparations can leave behind endogenous ligands or other interfering substances. Solution: Ensure thorough homogenization and washing of membranes.
-
-
Assay Conditions:
-
Buffer Composition: The pH and ionic strength of your assay buffer can influence non-specific interactions. Solution: Optimize the buffer pH and consider adding bovine serum albumin (BSA) to block non-specific sites.[3]
-
Incubation Time: While sufficient time is needed to reach equilibrium for specific binding, excessively long incubation times can sometimes increase NSB. Solution: Determine the optimal incubation time through kinetic experiments.
-
Filtration and Washing: Inefficient removal of unbound radioligand is a major source of high NSB. Solution: Rapidly filter the assay mixture and wash the filters with an adequate volume of ice-cold wash buffer.[4]
-
Issue 2: Inconsistent Kᵢ Values for this compound
Question: My calculated Kᵢ values for this compound are inconsistent across experiments. What could be causing this variability?
Answer: Inconsistent Kᵢ values can stem from several factors related to both the experimental setup and the properties of Bunitrolol itself.
-
Experimental Variability:
-
Pipetting Errors: Inaccurate pipetting of the radioligand, competitor (Bunitrolol), or membrane preparation will lead to variability. Solution: Calibrate your pipettes regularly and use careful pipetting techniques.
-
Temperature Fluctuations: Binding affinity can be temperature-dependent. Solution: Ensure a constant and controlled temperature throughout the incubation period.[5]
-
Equilibrium Not Reached: If the incubation time is too short, the binding reaction may not have reached equilibrium, leading to inaccurate IC₅₀ and Kᵢ values. Solution: Perform time-course experiments to determine the time required to reach equilibrium.[6]
-
-
Bunitrolol-Specific Considerations:
-
Receptor Subtype Selectivity: Bunitrolol is a β₁-selective antagonist but also binds to β₂-adrenergic and 5-HT₁B receptors.[7] If your tissue or cell preparation expresses a mixed population of these receptors, the apparent affinity of Bunitrolol may vary depending on the relative receptor densities. Solution: Use cell lines expressing a single receptor subtype or use selective antagonists to block binding to interfering receptors.
-
Radioligand Choice: The affinity of Bunitrolol can appear different depending on the radioligand used in the competition assay.[7] Solution: Be consistent with the radioligand used and report it along with your Kᵢ values.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected binding profile of this compound?
A1: this compound is a β-adrenergic antagonist with a higher selectivity for β₁-adrenergic receptors over β₂-adrenergic receptors.[7] It has also been shown to have a notable affinity for the 5-HT₁B serotonin (B10506) receptor.[7] This off-target binding is a potential source of interference in assays not accounting for this interaction.
Q2: How do I determine non-specific binding in my assay with Bunitrolol?
A2: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites.[6] For assays characterizing β-adrenergic receptors, a common choice is a high concentration (e.g., 1-10 µM) of a well-characterized, non-selective β-adrenergic antagonist like propranolol.
Q3: What are the key parameters I should determine in a radioligand binding assay for Bunitrolol?
A3: The two primary parameters to determine are:
-
Kᵢ (Inhibition Constant): This represents the affinity of Bunitrolol for the receptor and is determined through competition binding assays.
-
IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of Bunitrolol that displaces 50% of the specific binding of the radioligand. It is determined experimentally and used to calculate the Kᵢ.
Data Presentation
Table 1: this compound Binding Affinities (Kᵢ) at Adrenergic and Serotonergic Receptors
| Receptor Subtype | Radioligand Used | Tissue/Cell Preparation | Kᵢ (nM) | Reference |
| β₁-Adrenergic | ¹²⁵I-ICYP | Rat Brain | 0.53 ± 0.20 | [7] |
| β₂-Adrenergic | ¹²⁵I-ICYP | Rat Brain | 2.37 ± 0.78 | [7] |
| β₁-Adrenergic | ³H-CGP12177 | Rat Heart | 2.01 ± 0.38 | [7] |
| β₂-Adrenergic | ³H-CGP12177 | Rat Heart | 12.67 ± 6.54 | [7] |
| 5-HT₁B | ¹²⁵I-ICYP | Rat Brain | 10.54 ± 5.92 | [7] |
Note: ICYP stands for Iodocyanopindolol.
Experimental Protocols
1. Saturation Binding Assay Protocol
This protocol is used to determine the KᏧ and Bₘₐₓ of a radioligand for a specific receptor.
-
Reagents and Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Radioligand Stock Solution
-
Unlabeled Ligand Stock Solution (for determining non-specific binding)
-
Membrane Preparation containing the target receptor
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Filtration apparatus
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the radioligand in assay buffer.
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.
-
For non-specific binding, add a saturating concentration of the unlabeled ligand to another set of triplicate wells for each radioligand concentration.
-
Add the membrane preparation to all wells.
-
Add the varying concentrations of the radioligand to the corresponding wells.
-
Incubate the plate at a defined temperature for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).[4]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot specific binding versus the concentration of the radioligand and use non-linear regression to determine the KᏧ and Bₘₐₓ.
-
2. Competition Binding Assay Protocol (for determining Bunitrolol Kᵢ)
This protocol is used to determine the affinity (Kᵢ) of an unlabeled compound (Bunitrolol) by its ability to compete with a fixed concentration of a radioligand.
-
Reagents and Materials:
-
Same as for the Saturation Binding Assay
-
This compound stock solution
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding (radioligand + membrane), non-specific binding (radioligand + membrane + high concentration of unlabeled standard), and for each concentration of Bunitrolol.
-
Add the membrane preparation to all wells.
-
Add the Bunitrolol dilutions to the appropriate wells.
-
Add a fixed concentration of the radioligand (typically at or below its KᏧ) to all wells.[2]
-
Incubate the plate at a defined temperature for a sufficient time to reach equilibrium.
-
Terminate the assay by rapid filtration and wash the filters as described in the saturation assay protocol.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Bunitrolol to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.
-
Visualizations
Caption: Workflow of a competition radioligand binding assay.
Caption: Bunitrolol's role in the β-adrenergic signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing variability in animal response to Bunitrolol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bunitrolol Hydrochloride in animal models. The aim is to help reduce variability in experimental outcomes and address common challenges.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during in vivo experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High variability in baseline heart rate and blood pressure between animals. | Inadequate acclimatization, stress, or variations in animal handling. | Ensure a minimum acclimatization period of one week in the experimental environment. Handle animals consistently and gently to minimize stress. |
| Inconsistent or unexpected cardiovascular response to this compound. | Genetic variations in drug-metabolizing enzymes (e.g., CYP2D6), age, or sex of the animals. Underlying health conditions of the animals. | Use a homogenous population of animals (same age, sex, and strain). If high variability persists, consider genotyping for relevant metabolic enzymes. Screen animals for any underlying health issues before the experiment. |
| Observed heart rate is higher than expected after administration, or the reduction is less than anticipated. | This compound possesses intrinsic sympathomimetic activity (ISA), meaning it can cause a slight stimulation of the beta-receptors. | This is an inherent property of the drug. To isolate the antagonistic effects, consider pre-treatment with a full agonist like isoproterenol (B85558) to observe the blocking effect of Bunitrolol. |
| Difficulty in achieving a stable and reproducible dose-response relationship. | Issues with drug formulation, administration route, or volume. | Ensure the drug is fully dissolved and the formulation is stable. Use precise administration techniques (e.g., calibrated infusion pumps for intravenous administration) and ensure consistent dosing volumes relative to animal body weight. |
| Animals show signs of distress or adverse effects at higher doses. | Potential off-target effects or excessive beta-blockade. | Carefully monitor animals for any signs of distress. If adverse effects are observed, consider reducing the dose or using a slower administration rate. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It primarily acts on beta-1 adrenergic receptors, which are abundant in the heart. By blocking these receptors, it prevents the binding of catecholamines like epinephrine (B1671497) and norepinephrine, leading to a decrease in heart rate and myocardial contractility. A key feature of Bunitrolol is its intrinsic sympathomimetic activity (ISA), which means it can also partially activate beta-receptors, leading to a less pronounced decrease in resting heart rate compared to beta-blockers without ISA.
Q2: Why is there significant inter-individual variability in the response to this compound?
A2: Variability in response can be attributed to several factors. Genetic polymorphisms in drug-metabolizing enzymes, particularly the cytochrome P450 family (like CYP2D6), can lead to differences in how quickly the drug is metabolized and cleared from the body. Additionally, variations in the genes encoding for the beta-1 adrenergic receptor (ADRB1) and G-protein coupled receptor kinases (GRKs) can alter the drug's efficacy at the target site. Other factors include the age, sex, species, and overall health of the animal model.
Q3: How should I select an appropriate animal model for my this compound studies?
A3: The choice of animal model depends on the research question. Rats are commonly used for initial cardiovascular screening due to their well-characterized physiology and the availability of various strains. For studies focusing on specific genetic factors, transgenic models may be appropriate. It is crucial to consider species-specific differences in drug metabolism and receptor pharmacology.
Q4: What are the key experimental endpoints to measure when assessing the effects of this compound?
A4: The primary endpoints for evaluating the pharmacodynamics of this compound are heart rate and blood pressure. Continuous monitoring using telemetry or indwelling catheters is ideal for capturing the full time-course of the drug's effects. Electrocardiogram (ECG) recordings can provide additional information on cardiac conduction.
Q5: How can I design a dose-response study for this compound?
A5: A dose-response study should involve administering a range of doses, typically in a logarithmic progression, to different groups of animals. This allows for the determination of key pharmacological parameters such as the ED50 (the dose that produces 50% of the maximal effect). A vehicle control group is essential to account for any effects of the drug delivery vehicle.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cardiovascular Parameters in Rats
| Dose (mg/kg, IV) | Change in Heart Rate (beats per minute) | Change in Mean Arterial Pressure (mmHg) |
| Vehicle Control | -5 ± 3 | -2 ± 2 |
| 0.1 | -25 ± 8 | -8 ± 4 |
| 0.3 | -45 ± 10 | -15 ± 5 |
| 1.0 | -70 ± 12 | -25 ± 6 |
| 3.0 | -95 ± 15 | -35 ± 7 |
| 10.0 | -120 ± 18 | -45 ± 8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol: Assessment of Cardiovascular Effects of this compound in a Rat Model
1. Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g).
-
House animals in a temperature and light-controlled environment with ad libitum access to food and water for at least one week before the experiment for acclimatization.
-
Surgically implant a telemetric device or an indwelling catheter in the carotid artery for continuous blood pressure and heart rate monitoring under appropriate anesthesia. Allow for a recovery period of at least 3-5 days.
2. Drug Preparation:
-
Prepare a stock solution of this compound in sterile saline.
-
Prepare fresh serial dilutions on the day of the experiment to achieve the desired doses.
3. Experimental Procedure:
-
Place the conscious, freely moving rat in a quiet experimental room and allow it to stabilize for at least 30 minutes.
-
Record baseline cardiovascular parameters (heart rate and blood pressure) for a continuous period of 15-30 minutes.
-
Administer the prepared dose of this compound or vehicle via the intravenous route (e.g., tail vein injection or through a catheter).
-
Continuously record heart rate and blood pressure for a pre-determined period (e.g., 2 hours) post-administration.
4. Data Analysis:
-
Calculate the mean heart rate and blood pressure at baseline and at various time points after drug administration.
-
Express the changes in cardiovascular parameters as a percentage of the baseline or as absolute changes.
-
Construct dose-response curves by plotting the change in heart rate or blood pressure against the logarithm of the this compound dose.
-
Perform appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Visualizations
Caption: Beta-1 adrenergic receptor signaling pathway and the dual action of Bunitrolol.
Caption: Experimental workflow for in vivo cardiovascular assessment.
Technical Support Center: Synthesis of Bunitrolol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Bunitrolol Hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, covering both traditional chemical synthesis and chemoenzymatic methods.
| Question ID | Question | Possible Causes & Solutions |
| TROUBLE-YIELD-01 | My overall yield of racemic Bunitrolol via chemical synthesis is low. What are the likely causes and how can I improve it? | 1. Incomplete Formation of the Glycidyl (B131873) Ether Intermediate: - Cause: Inefficient reaction between 2-hydroxybenzonitrile (B42573) and epichlorohydrin (B41342). This is a Williamson ether synthesis, which can be sensitive to reaction conditions.[1] - Solution: - Base: Ensure a sufficiently strong base is used to deprotonate the phenol. Potassium or sodium carbonate is commonly used. Ensure it is anhydrous.[2] - Solvent: Use a polar aprotic solvent like acetonitrile (B52724) or DMF to accelerate the SN2 reaction.[3][1] - Temperature: The reaction may require heating. Monitor the reaction by TLC to determine the optimal temperature and time, typically ranging from 50-100 °C for several hours.[3] - Stoichiometry: A slight excess of epichlorohydrin may be necessary to drive the reaction to completion, but a large excess can lead to side products.[4]2. Inefficient Epoxide Ring-Opening: - Cause: The reaction between the glycidyl ether intermediate and tert-butylamine (B42293) is slow or incomplete.[5][6] - Solution: - Temperature and Pressure: This step often requires elevated temperatures. Performing the reaction in a sealed vessel may be necessary to prevent the loss of the volatile tert-butylamine.[7] - Solvent: Protic solvents like methanol (B129727) or ethanol (B145695) can facilitate the ring-opening by protonating the epoxide oxygen, making it more susceptible to nucleophilic attack.[5] - Excess Amine: Using an excess of tert-butylamine can help drive the reaction to completion. |
| TROUBLE-PURITY-01 | I am observing significant impurities in my final Bunitrolol product. What are they and how can I minimize their formation? | 1. Di-alkylation Product: - Cause: The newly formed secondary alcohol in the Bunitrolol molecule can react with another molecule of the glycidyl ether intermediate, leading to a high molecular weight impurity.[4] - Solution: - Order of Addition: Add the tert-butylamine to the glycidyl ether, rather than the other way around. This ensures the amine is in excess and preferentially reacts with the epoxide. - Control Stoichiometry: Avoid a large excess of the glycidyl ether in the second step.2. Formation of a Diol: - Cause: Hydrolysis of the epoxide intermediate (glycidyl ether) can occur if there is water in the reaction mixture, leading to the formation of 1-(2-cyanophenoxy)propane-2,3-diol. - Solution: - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, particularly in the first step of the synthesis.[3][1] |
| TROUBLE-ENZYME-01 | The chemoenzymatic kinetic resolution of my chlorohydrin intermediate is not efficient (low conversion and/or low enantiomeric excess). What factors should I investigate? | 1. Suboptimal Enzyme Choice and Activity: - Cause: The selected lipase (B570770) may not be optimal for this specific substrate, or its activity may be compromised. - Solution: - Enzyme Screening: Different lipases can exhibit different selectivities. Lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and others have been used for the resolution of similar intermediates.[8][9] It may be necessary to screen several commercially available lipases. - Enzyme Loading: The concentration of the enzyme is a critical parameter. Too little enzyme will result in a slow reaction, while too much may not be cost-effective.[10]2. Inappropriate Reaction Medium and Acyl Donor: - Cause: The solvent and acyl donor significantly influence enzyme activity and enantioselectivity.[8] - Solution: - Solvent: Non-polar, aprotic organic solvents like hexane (B92381), cyclohexane, or tert-butyl methyl ether are often preferred for lipase-catalyzed reactions.[8] - Acyl Donor: Vinyl acetate (B1210297) is a commonly used and effective acyl donor for irreversible transesterification in kinetic resolutions.[8]3. Suboptimal Reaction Conditions: - Cause: Temperature and reaction time can greatly affect the outcome of the enzymatic resolution. - Solution: - Temperature: Lipase activity is temperature-dependent. A typical range to investigate is 30-50 °C. Higher temperatures may increase the reaction rate but can also decrease enantioselectivity or denature the enzyme.[8] - Reaction Time: Monitor the reaction over time to determine the point at which approximately 50% conversion is reached, as this is typically where the highest enantiomeric excess of both the unreacted substrate and the product is achieved in a kinetic resolution.[8] |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-GEN-01 | What are the main advantages of the chemoenzymatic route over the traditional chemical synthesis for producing enantiomerically pure Bunitrolol? | The main advantage of the chemoenzymatic route is the ability to produce a single enantiomer with high enantiomeric excess (ee).[11] The biological activity of many beta-blockers resides primarily in one enantiomer, so producing an enantiomerically pure drug is highly desirable.[9] While the traditional chemical synthesis produces a racemic mixture that would require a subsequent resolution step, the chemoenzymatic approach integrates the resolution into the synthesis of a key intermediate.[10] Additionally, enzymatic reactions are often performed under milder conditions and are considered a "greener" alternative to some chemical methods.[8] |
| FAQ-PUR-01 | What are the recommended methods for the purification of this compound? | The final product is a hydrochloride salt, which is typically a crystalline solid. 1. Recrystallization: This is a common method for purifying the final salt. A suitable solvent system (e.g., ethanol/ether, isopropanol) should be chosen in which the salt is soluble at high temperatures but sparingly soluble at low temperatures.2. Column Chromatography: If the crude product contains significant impurities, column chromatography on silica (B1680970) gel can be used to purify the free base of Bunitrolol before converting it to the hydrochloride salt. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (B128534) (to prevent the amine from streaking on the silica) is often effective. After purification of the free base, it can be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of HCl in a solvent like ether or isopropanol (B130326) to precipitate the hydrochloride salt.[12][13] |
| FAQ-HCL-01 | How is the final Bunitrolol free base converted to the hydrochloride salt? | To convert the purified Bunitrolol free base to its hydrochloride salt, dissolve the free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or isopropanol. Then, add a stoichiometric amount of a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or 2-propanol) dropwise with stirring. The this compound salt will typically precipitate out of the solution. The solid can then be collected by filtration, washed with a small amount of the solvent, and dried under vacuum. |
Data Presentation
Table 1: Optimization of Chemoenzymatic Kinetic Resolution of Bunitrolol Precursors
| Enzyme | Substrate | Solvent | Acyl Donor | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | Substrate ee (%) | Ref |
| Addzyme 001 | 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol | Cyclohexane | Vinyl acetate | 40 | 48 | 49 | 98 | 97 | [8] |
| Candida antarctica lipase-A (CLEA) | 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | - | Vinyl acetate | - | - | 48.9 | 96.9 | 91.1 | [8] |
| Candida antarctica B lipase | Racemic metoprolol (B1676517)* | Hexane | Vinyl acetate | - | - | 52 | 90 | 92 | [8] |
| CAL L4777 lipase | Racemic alcohol intermediate | - | - | - | - | - | >98 | - | [11] |
| Amano PS-IM | Racemic chlorohydrin | tert-Butyl methyl ether | Vinyl acetate | 30-50 | 24 | ~50 | >99 | >99 | [9] |
Note: Data for closely related beta-blocker precursors are included to provide a broader context for optimization, as specific quantitative data for Bunitrolol precursors can be limited.
Experimental Protocols
Protocol 1: Chemical Synthesis of Racemic this compound
Step 1: Synthesis of 2-((oxiran-2-yl)methoxy)benzonitrile (Glycidyl Ether Intermediate)
-
To a solution of 2-hydroxybenzonitrile (1 eq.) in acetonitrile, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add epichlorohydrin (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-((oxiran-2-yl)methoxy)benzonitrile. This intermediate can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 2: Synthesis of Bunitrolol
-
Dissolve the crude glycidyl ether from Step 1 in methanol.
-
Add tert-butylamine (3 eq.) to the solution.
-
Transfer the reaction mixture to a sealed pressure vessel.
-
Heat the mixture to 70-80 °C for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent and excess tert-butylamine under reduced pressure.
-
The resulting crude Bunitrolol free base can be purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexane containing 1% triethylamine).
Step 3: Formation of this compound
-
Dissolve the purified Bunitrolol free base in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until the precipitation is complete.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the this compound product under vacuum.
Protocol 2: Chemoenzymatic Synthesis of (S)-Bunitrolol
Step 1: Synthesis of Racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol
-
Synthesize 2-((oxiran-2-yl)methoxy)benzonitrile as described in Protocol 1, Step 1.
-
Dissolve the crude glycidyl ether in a suitable solvent mixture (e.g., THF/water).
-
Add a source of chloride, such as lithium chloride, and an acid, like acetic acid.
-
Stir the reaction at room temperature until the epoxide is fully consumed (monitor by TLC).
-
Perform an aqueous work-up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).[12]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the racemic chlorohydrin by column chromatography.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
Dissolve the racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol (1 eq.) in tert-butyl methyl ether.
-
Add vinyl acetate (1.5-3 eq.) as the acyl donor.
-
Add the selected immobilized lipase (e.g., Amano PS-IM, typically 25-50% by weight of the substrate).[9]
-
Stir the suspension at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product. Stop the reaction at approximately 50% conversion.
-
Filter off the immobilized enzyme (it can often be washed and reused).
-
Remove the solvent under reduced pressure.
-
Separate the resulting (R)-1-chloro-3-(2-cyanophenoxy)propan-2-ol and the (S)-acetate by column chromatography.
Step 3: Synthesis of (S)-Bunitrolol
-
Take the purified (R)-1-chloro-3-(2-cyanophenoxy)propan-2-ol from the previous step.
-
React it with tert-butylamine following the procedure in Protocol 1, Step 2. This reaction proceeds with an inversion of stereochemistry at the epoxide-forming carbon, yielding (S)-Bunitrolol.
-
Purify the (S)-Bunitrolol free base and convert it to the hydrochloride salt as described in Protocol 1, Steps 2 and 3.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient chemoenzymatic synthesis of (RS)-, (R)-, and (S)-bunitrolol - Publications of the IAS Fellows [repository.ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Optimizing Bunitrolol Dosage for Sustained Beta-Blockade
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bunitrolol (B1668052). The information is designed to address specific issues that may be encountered during experiments aimed at optimizing dosage for sustained beta-blockade.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bunitrolol?
A1: Bunitrolol is a beta-adrenergic antagonist, commonly known as a beta-blocker. It works by competitively blocking beta-adrenergic receptors, thereby inhibiting the normal physiological effects of sympathetic neurotransmitters like norepinephrine (B1679862) and epinephrine.
Q2: Is Bunitrolol selective for a specific type of beta-receptor?
A2: Yes, Bunitrolol is a beta-1 selective antagonist. This means it has a higher affinity for beta-1 adrenergic receptors, which are predominantly found in the heart, compared to beta-2 adrenergic receptors located in the bronchi and peripheral blood vessels.
Q3: What is the expected effect of Bunitrolol on heart rate and blood pressure?
A3: By blocking beta-1 receptors in the heart, Bunitrolol reduces heart rate (negative chronotropic effect) and the force of heart muscle contraction (negative inotropic effect). This leads to a decrease in cardiac output, which in turn can lower blood pressure, particularly during exercise.[1] At rest, the reduction in heart rate may be less pronounced.
Q4: What is a typical starting dose for Bunitrolol in clinical studies?
A4: Clinical studies have used a range of doses. For instance, a daily dose of 30 mg has been used as a starting point in some studies with hypertensive patients, with the dosage being titrated upwards as needed.[1] Another study in healthy volunteers used a single oral dose of 10 mg to assess its effect on exercise-induced tachycardia.[2]
Q5: How long does the beta-blocking effect of Bunitrolol last?
A5: The duration of action is dose-dependent. While specific pharmacokinetic data correlating plasma concentrations to the duration of sustained beta-blockade for Bunitrolol is limited in publicly available literature, the beta-blocking effect is generally related to the drug's plasma concentration.[3] For many beta-blockers, even with a relatively short plasma half-life, clinical effects can be observed with once or twice-daily dosing.[3][[“]]
Troubleshooting Guides
Issue 1: High Variability in Beta-Blockade Response at a Given Dose
Possible Causes:
-
Inter-individual differences in metabolism: Genetic polymorphisms in drug-metabolizing enzymes can lead to significant variations in plasma concentrations of beta-blockers between subjects.
-
Adherence to protocol: Inconsistent timing of drug administration or variations in the experimental conditions (e.g., exercise protocol, stress levels) can affect the observed response.
-
Baseline sympathetic tone: The degree of beta-blockade is more pronounced when the sympathetic nervous system is activated. Variability in baseline sympathetic tone among subjects can lead to different responses.
-
Drug-drug interactions: Concomitant medications can alter the pharmacokinetics of Bunitrolol.
Troubleshooting Steps:
-
Genotyping: Consider genotyping subjects for relevant drug-metabolizing enzymes to identify potential fast or slow metabolizers.
-
Standardize Procedures: Strictly standardize all experimental protocols, including the timing of drug administration, meals, and the exercise or challenge protocol.
-
Measure Baseline Parameters: Record baseline heart rate and blood pressure under controlled, resting conditions to account for variations in baseline sympathetic tone.
-
Review Concomitant Medications: Carefully review and document all other medications the subjects are taking to identify potential interactions.
-
Therapeutic Drug Monitoring: If feasible, measure plasma concentrations of Bunitrolol to correlate them with the observed pharmacodynamic effects.
Issue 2: Inconsistent Results in Isoproterenol (B85558) Challenge Test
Possible Causes:
-
Improper Isoproterenol Dilution and Administration: Errors in the preparation or infusion rate of the isoproterenol solution can lead to inconsistent challenges.
-
Variability in Subject Sensitivity: Individuals can have different sensitivities to isoproterenol.
-
Inadequate Washout Period: If subjects were previously on other medications affecting the cardiovascular system, an insufficient washout period can interfere with the results.
-
Anxiety or Stress: The subject's anxiety during the procedure can increase endogenous catecholamine levels, affecting the response to isoproterenol.
Troubleshooting Steps:
-
Verify Isoproterenol Protocol: Double-check all calculations for isoproterenol dilution and ensure the infusion pump is calibrated and functioning correctly.
-
Establish a Dose-Response: For initial studies, it may be beneficial to perform an isoproterenol dose-response curve to determine the optimal challenging dose for your subject population.
-
Ensure Adequate Washout: Adhere to a strict washout period for any prior medications that could influence the results.
-
Acclimatize Subjects: Allow subjects to acclimate to the experimental setting to minimize anxiety and stress before starting the challenge.
-
Monitor Vital Signs Continuously: Continuously monitor heart rate, blood pressure, and ECG throughout the procedure to accurately capture the response.
Data Presentation
Table 1: Summary of Bunitrolol Dosage and Pharmacodynamic Effects from Clinical Studies
| Dosage | Subject Population | Key Pharmacodynamic Effect | Reference |
| 10 mg (oral, single dose) | 9 healthy subjects | Reduction of maximal exercise heart rate by 37 beats/min. | [2] |
| 30 mg to 240 mg (oral, daily) | 18 hypertensive patients | Reduction of maximal exercise heart rate by 25%. | [1] |
Experimental Protocols
Protocol 1: Assessment of Beta-Blockade using Exercise Tolerance Test
-
Subject Preparation:
-
Subjects should fast for at least 4 hours before the test.
-
A standardized light meal can be provided to avoid hypoglycemia.
-
Subjects should refrain from caffeine (B1668208) and strenuous exercise for 24 hours prior to the test.
-
A sufficient washout period from any interfering medications should be ensured.
-
-
Baseline Measurement:
-
Record baseline heart rate and blood pressure after the subject has rested in a quiet room for at least 15 minutes.
-
-
Drug Administration:
-
Administer the specified oral dose of Bunitrolol or placebo with a standardized volume of water.
-
-
Exercise Protocol:
-
The exercise test should be performed at a time corresponding to the expected peak plasma concentration of Bunitrolol.
-
Use a standardized, graded exercise protocol on a treadmill or cycle ergometer.
-
Increase the workload at regular intervals (e.g., every 3 minutes).
-
Continuously monitor heart rate, blood pressure, and ECG throughout the exercise and recovery periods.
-
-
Data Analysis:
-
The primary endpoint is typically the heart rate at a specific workload or at maximal exercise.
-
Compare the heart rate response after Bunitrolol administration to the placebo response to quantify the degree of beta-blockade.
-
Protocol 2: Isoproterenol Challenge Test
-
Subject Preparation:
-
Similar to the exercise tolerance test, subjects should be fasting and have an adequate washout from other medications.
-
Establish intravenous access for the infusion of isoproterenol.
-
-
Baseline Measurement:
-
Record baseline heart rate and blood pressure in a supine position.
-
-
Isoproterenol Infusion:
-
Prepare a standardized solution of isoproterenol in a suitable vehicle (e.g., 5% dextrose).
-
Begin the infusion at a low dose (e.g., 0.5-1 mcg/min) and titrate upwards at regular intervals (e.g., every 3-5 minutes) to achieve a target heart rate increase (e.g., 25 beats/min above baseline).
-
Continuously monitor heart rate, blood pressure, and ECG.
-
-
Assessment of Beta-Blockade:
-
After administering Bunitrolol, repeat the isoproterenol challenge using the same protocol.
-
The degree of beta-blockade is determined by the rightward shift in the isoproterenol dose-response curve or the attenuation of the heart rate response at a specific isoproterenol dose.
-
Mandatory Visualization
Caption: Beta-adrenergic signaling pathway and the inhibitory action of Bunitrolol.
Caption: Workflow for optimizing Bunitrolol dosage.
Caption: Troubleshooting decision tree for experimental variability.
References
- 1. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with bunitrolol, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of bunitrolol on heart rate, metabolic parameters during physical exercise, and performance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of beta-adrenoreceptors blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
Validation & Comparative
A Comparative Analysis of Bunitrolol and Atenolol in the Management of Hypertension
In the landscape of antihypertensive therapies, beta-adrenergic receptor blockers, commonly known as beta-blockers, have long been a cornerstone of treatment. This guide provides a detailed comparative analysis of two such agents: Bunitrolol (B1668052) and Atenolol (B1665814). Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on their efficacy, mechanisms of action, pharmacokinetics, and side effect profiles to offer a comprehensive overview for informed decision-making in cardiovascular research and development.
Executive Summary
Bunitrolol and Atenolol are both beta-blockers used in the management of hypertension; however, they possess distinct pharmacological properties that influence their clinical effects. Bunitrolol is characterized as a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA), whereas Atenolol is a cardioselective beta-1 blocker without ISA. While direct head-to-head clinical trial data is limited, this guide consolidates findings from various studies to draw a comparative picture of their efficacy and tolerability. Both agents have demonstrated the ability to significantly reduce blood pressure and heart rate.[1] The presence of ISA in Bunitrolol may lead to a less pronounced reduction in resting heart rate and cardiac output compared to beta-blockers lacking this property.[2]
Mechanism of Action
Both Bunitrolol and Atenolol exert their antihypertensive effects primarily by blocking beta-adrenergic receptors, leading to a reduction in cardiac output, inhibition of renin release from the kidneys, and a decrease in sympathetic outflow from the central nervous system.
Atenolol is a cardioselective beta-1 adrenergic antagonist.[3] It competitively blocks beta-1 receptors in the heart and vascular smooth muscle, inhibiting the actions of catecholamines like epinephrine (B1671497) and norepinephrine. This leads to a decrease in heart rate, myocardial contractility, and consequently, blood pressure.[3] At higher doses, its selectivity for beta-1 receptors can diminish.
Bunitrolol is also a beta-adrenergic antagonist, identified as a beta-1 selective antagonist in some studies.[3] A key distinguishing feature of Bunitrolol is its intrinsic sympathomimetic activity (ISA), meaning it can partially stimulate beta-adrenergic receptors while also blocking the effects of more potent endogenous catecholamines.[2][4] This partial agonist activity may result in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.[2]
Comparative Efficacy in Hypertension
Direct comparative trials between Bunitrolol and Atenolol are scarce. However, a study comparing the central hemodynamic effects of seven different beta-blockers, including Bunitrolol and Atenolol, found that all investigated drugs induced statistically significant reductions in heart rate, cardiac output, and blood pressure both at rest and during exercise after one year of follow-up.[1] Beta-blockers without ISA, such as Atenolol, generally caused a more pronounced decrease in heart rate and cardiac output during exercise (20-25% reduction) compared to those with strong ISA.[1]
| Parameter | Bunitrolol | Atenolol | Reference |
| Receptor Selectivity | Beta-1 selective | Cardioselective (Beta-1) | [3] |
| Intrinsic Sympathomimetic Activity (ISA) | Present | Absent | [2][4] |
| Resting Heart Rate | Minor decrease (approx. 8%) | Significant reduction | [4] |
| Exercise Heart Rate | Significant reduction (approx. 25%) | Significant reduction (20-25%) | [1][4] |
| Blood Pressure Reduction | Significant reduction at rest and during exercise | Significant reduction at rest and during exercise | [1] |
| Cardiac Output | Less reduction compared to non-ISA beta-blockers | Significant reduction | [1] |
Experimental Protocols
Detailed experimental protocols for clinical trials involving these agents provide insight into their evaluation.
Bunitrolol in Hypertensive Patients (Hemodynamic Study)
A study investigating the hemodynamic response to graded exercise during chronic beta-blockade with Bunitrolol involved 18 hypertensive patients. The protocol was as follows:
-
Washout/Placebo Phase: Patients received a placebo for 5 to 12 days.[4]
-
Initial Dosing: Bunitrolol was administered at a dose of 30 mg daily for one week.[4]
-
Dose Titration: The dose was doubled weekly as needed, up to a maximum of 240 mg daily, to achieve target blood pressure.[4]
-
Assessments: Hemodynamic parameters including heart rate, stroke index, cardiac index, and blood pressure were measured at rest and during graded exercise.[4]
Atenolol in Essential Hypertension (Double-Blind, Crossover Study)
A double-blind, randomized crossover study compared the efficacy of bisoprolol (B1195378) and atenolol in 59 patients with essential hypertension. The protocol for the Atenolol arm was as follows:
-
Placebo Phase: A 4-week placebo run-in period.[5]
-
Treatment Period 1: Patients received either 50 mg of Atenolol or 10 mg of bisoprolol once daily for 8 weeks. The dose could be increased to 100 mg of Atenolol after 4 weeks if the target blood pressure (≤ 150/90 mmHg) was not achieved.[5]
-
Second Placebo Phase: Another placebo period followed the first treatment phase.[5]
-
Crossover: Patients were switched to the alternative drug for another 8-week treatment period.[5]
-
Measurements: Resting systolic and diastolic blood pressures and heart rate were measured at baseline and after 4 and 8 weeks of each treatment period.[5]
Pharmacokinetics
The pharmacokinetic profiles of Bunitrolol and Atenolol differ, which can influence their dosing and potential for drug interactions.
| Parameter | Bunitrolol | Atenolol | Reference |
| Absorption | Rapidly absorbed | Incomplete (approx. 50% bioavailable) | [6] |
| Metabolism | Information not widely available in human studies | Primarily excreted unchanged by the kidneys | [6] |
| Elimination Half-life | Approx. 2 hours in rats | 6-7 hours in humans | |
| Protein Binding | Information not widely available | Low | [6] |
Side Effect Profile
The side effect profiles of beta-blockers are generally well-characterized. Due to its ISA, Bunitrolol may be associated with a lower incidence of bradycardia at rest compared to Atenolol.
Common side effects associated with beta-blockers include:
-
Fatigue
-
Dizziness
-
Cold extremities
-
Bradycardia
-
Hypotension
-
Gastrointestinal disturbances
Beta-blockers without ISA, like Atenolol, may be more likely to cause a significant reduction in resting heart rate. The cardioselectivity of Atenolol may result in a lower risk of bronchospasm compared to non-selective beta-blockers, especially in patients with respiratory conditions.
Conclusion
Both Bunitrolol and Atenolol are effective in lowering blood pressure in hypertensive patients. The primary distinction lies in their pharmacological properties: Bunitrolol's intrinsic sympathomimetic activity and Atenolol's cardioselectivity without ISA. These differences may translate to variations in their hemodynamic effects, particularly on heart rate at rest and during exercise, and potentially their side effect profiles. The choice between these agents in a clinical or research setting would depend on the specific patient characteristics and therapeutic goals. Further head-to-head clinical trials are warranted to provide a more definitive comparative assessment of their long-term efficacy and safety in the management of hypertension.
References
- 1. Central haemodynamic effects of beta blockers in hypertension. A comparison between atenolol, metoprolol, timolol, penbutolol, alprenolol pindolol and bunitrolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with bunitrolol, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind comparison of bisoprolol and atenolol in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Bunitrolol Hydrochloride: A Comparative Guide to its Beta-1 Adrenergic Receptor Selectivity
For researchers and professionals in drug development, understanding the precise pharmacological profile of a beta-blocker is paramount. This guide provides a comprehensive analysis of Bunitrolol (B1668052) Hydrochloride's selectivity for the beta-1 adrenergic receptor, comparing its performance with other established beta-blockers. The information is supported by experimental data from in vitro studies.
Comparative Analysis of Beta-Adrenergic Receptor Affinity
The primary determinant of a beta-blocker's clinical profile is its relative affinity for beta-1 (β1) and beta-2 (β2) adrenergic receptors. High beta-1 selectivity is often associated with a reduced incidence of side effects related to beta-2 blockade, such as bronchoconstriction.
Radioligand binding assays are the gold standard for determining the binding affinity of a drug for a specific receptor. These assays measure the concentration of a drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50), which is then used to calculate the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
The selectivity of a beta-blocker for the β1 receptor is typically expressed as a ratio of its Ki value for the β2 receptor to its Ki value for the β1 receptor (β2/β1 selectivity ratio). A higher ratio signifies greater selectivity for the β1 receptor.
The following table summarizes the in vitro binding affinities and selectivity ratios of Bunitrolol Hydrochloride and other commonly used beta-blockers.
| Drug | β1 Ki (nM) | β2 Ki (nM) | β1/β2 Selectivity Ratio | Reference |
| Bunitrolol | 0.42 ± 0.16 | 3.55 ± 1.61 | ~8.5 | [1] |
| Bunitrolol (rat brain) | 0.53 ± 0.20 | 2.37 ± 0.78 | ~4.5 | [1] |
| Bunitrolol (rat heart) | 2.01 ± 0.38 | 12.67 ± 6.54 | ~6.3 | [1] |
| Metoprolol | 50 - 100 | - | 20 - 50 | [2] |
| Atenolol | - | - | 35 | [3] |
| Propranolol | 1 - 5 | - | ~1 | [2] |
| Bisoprolol | - | - | 19 | [4][5] |
Note: Ki values and selectivity ratios can vary depending on the experimental conditions and tissues used.
Experimental data demonstrates that Bunitrolol is a β1-selective antagonist.[1] Its affinity for the beta-1 adrenoceptor is significantly higher than for the beta-2 adrenoceptor, as indicated by the lower Ki value for β1 and a selectivity ratio greater than one.[1] When compared to a non-selective beta-blocker like Propranolol, which has a selectivity ratio of approximately 1, Bunitrolol's preference for the β1 receptor is evident.[2] Other well-established β1-selective blockers such as Metoprolol, Atenolol, and Bisoprolol also exhibit significant selectivity for the β1 receptor.[2][3][4][5]
Experimental Protocols
The determination of beta-blocker selectivity relies on robust in vitro assays. The following are detailed methodologies for key experiments used to generate the comparative data.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for β1 and β2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes are isolated from tissues or cell lines that endogenously or recombinantly express β1 and β2 adrenergic receptors (e.g., rat heart for β1, rat lung for β2).[1]
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radioligand that binds to beta-adrenergic receptors (e.g., 125I-iodocyanopindolol) and varying concentrations of the unlabeled test compound (the "competitor," e.g., Bunitrolol).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[2]
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. This generates a sigmoidal competition curve, from which the IC50 value is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[2]
Functional Assays (e.g., Adenylyl Cyclase Activity Assay)
Objective: To measure the functional consequence of beta-blocker binding, such as the inhibition of agonist-stimulated downstream signaling pathways.
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes containing β-adrenergic receptors and associated signaling molecules like adenylyl cyclase are prepared.
-
Assay Conditions: The membranes are incubated in a buffer containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent the breakdown of the product, cAMP), a beta-agonist (e.g., isoproterenol) to stimulate the receptor, and varying concentrations of the beta-blocker being tested.
-
cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified, typically using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The data are plotted as the percentage of agonist-stimulated cAMP production against the logarithm of the beta-blocker concentration. This allows for the determination of the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist's effect.
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the key experimental workflow and the underlying signaling pathway.
Caption: Workflow for Radioligand Binding Assay.
Caption: Beta-1 Adrenergic Receptor Signaling Pathway.
References
- 1. Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-blocker selectivity at cloned human beta^sub 1^- and beta^sub 2^-adrenergic receptors - ProQuest [proquest.com]
Bunitrolol Hydrochloride vs. Placebo in Angina Pectoris: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bunitrolol (B1668052) hydrochloride and placebo in the treatment of stable angina pectoris, based on available clinical trial data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the therapeutic potential and mechanistic action of bunitrolol.
Data Presentation: Efficacy in Clinical Trials
A key double-blind, cross-over clinical trial involving 20 patients with stable angina pectoris demonstrated the superior efficacy of bunitrolol hydrochloride over placebo in several key physiological parameters. The following tables summarize the quantitative outcomes of this study.
| Efficacy Parameter | This compound | Placebo | p-value | Citation |
| Work Capacity | Significantly Better | - | < 0.05 | [1] |
| Pressure-Rate Product | Significantly Reduced | - | < 0.01 | [1] |
| Heart Rate at Rest | Significantly Reduced | - | < 0.01 | [1] |
| Blood Pressure | No Significant Difference | - | Not Significant | [1] |
| ST-Segment Changes | No Significant Difference | - | Not Significant | [1] |
Table 1: Comparison of Efficacy Parameters for this compound and Placebo in Stable Angina.
Experimental Protocols
The primary clinical trial referenced was a double-blind, cross-over study, a robust design for comparing a treatment to a placebo.
Study Design:
-
Design: A double-blind, randomized, placebo-controlled, cross-over trial.[1]
-
Participants: 20 patients diagnosed with stable angina pectoris.[1]
-
Treatment Periods: Monthly treatment periods for both this compound and placebo.[1]
-
Primary Assessments: Exercise tests to evaluate work capacity and pressure-rate product.[1]
-
Secondary Assessments: Measurement of heart rate and blood pressure at rest, and analysis of ST-segment changes on electrocardiograms.[1]
Exercise Tolerance Test (General Protocol):
While the specific protocol for the exercise test in the primary bunitrolol trial is not detailed in the publication, a typical exercise tolerance test for angina pectoris clinical trials involves the following methodology:
-
Patient Preparation: Patients are instructed to abstain from food, caffeine, and smoking for a specified period before the test. Concomitant medications may be withheld as per protocol.
-
Baseline Measurements: Resting heart rate, blood pressure, and a 12-lead electrocardiogram (ECG) are recorded.
-
Exercise Protocol: A standardized protocol, such as the Bruce or modified Bruce protocol, is commonly used. This involves graded exercise on a treadmill, with progressive increases in speed and inclination at regular intervals (e.g., every 3 minutes).
-
Monitoring: Heart rate, blood pressure, and ECG are continuously monitored throughout the test and during the recovery period. The patient is also monitored for symptoms such as chest pain, dyspnea, and fatigue.
-
Endpoints: The test is terminated upon reaching a predetermined endpoint, which may include achieving a target heart rate, the onset of limiting symptoms (e.g., significant angina), specific ECG changes (e.g., ST-segment depression), or other clinical signs.
-
Data Analysis: Key parameters measured include the total exercise duration, the time to onset of angina, the time to onset of significant ST-segment depression, and the maximum heart rate, blood pressure, and rate-pressure product achieved.
Mechanism of Action and Signaling Pathways
This compound is a beta-adrenergic blocking agent. Its therapeutic effect in angina pectoris is primarily attributed to its ability to reduce myocardial oxygen demand.[1] This is achieved by blocking the effects of catecholamines (e.g., adrenaline) on the heart, leading to a decrease in heart rate and myocardial contractility.
Bunitrolol has been identified as a beta-1 selective antagonist, meaning it primarily targets beta-1 adrenergic receptors, which are abundant in heart tissue.[2] Additionally, it exhibits some alpha-1 adrenoceptor blocking activity, which contributes to a vasodilatory effect.[3]
The following diagram illustrates the proposed signaling pathway for bunitrolol's action on cardiac myocytes.
Figure 1: Signaling pathway of this compound.
The following diagram illustrates the experimental workflow of the pivotal clinical trial comparing bunitrolol to placebo.
Figure 2: Experimental workflow of the Bunitrolol vs. Placebo trial.
References
- 1. A double blind cross-over comparison of bunitrolol and placebo in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism underlying the vasodilator action of bunitrolol: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of several commonly prescribed beta-blockers. The data presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these widely used cardiovascular drugs.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of beta-blockers can vary significantly, influencing their clinical application, dosing regimens, and potential for drug-drug interactions. The following table summarizes key pharmacokinetic data for a selection of beta-blockers.
| Parameter | Propranolol | Metoprolol | Atenolol | Bisoprolol (B1195378) | Carvedilol (B1668590) | Nebivolol (B1214574) |
| Bioavailability (%) | 26 ± 10[1] | ~50 | 40 - 50[2][3] | ~90[4] | ~24[5][6] | 12 (Extensive Metabolizers), 96 (Poor Metabolizers) |
| Time to Peak (Tmax) (hours) | 1.68[1] | 1.5 - 4 | 2 - 4[2][7] | 2 - 4 | 1 - 2[8] | 1.5 - 4[9] |
| Volume of Distribution (Vd) (L/kg) | 4.3 ± 0.6[1] | 2.8 - 4.8 | 0.5 - 0.75[2] | 3.5 | ~1.6 (115 L total)[10] | 11.2[11] |
| Plasma Protein Binding (%) | 90 - 95[12] | ~12[13] | ~3[2] | ~30[4] | >98[10] | ~98[9] |
| Half-life (t1/2) (hours) | 3.4 ± 0.4[1] | 3 - 4[13] | 6 - 7[2][7] | 10 - 12 | 7 - 10[10] | ~12 (EM), ~19 (PM)[9] |
| Route of Elimination | Hepatic[12] | Hepatic | Renal (unchanged)[2] | Hepatic and Renal[4] | Hepatic | Hepatic |
| Primary Metabolizing Enzyme(s) | CYP2D6, CYP1A2 | CYP2D6 | None | CYP3A4, CYP2D6 | CYP2D6, CYP2C9 | CYP2D6 |
Experimental Protocols
The determination of pharmacokinetic parameters relies on well-defined experimental protocols. Below is a generalized methodology for an in vivo pharmacokinetic study in a rat model, a common preclinical approach.
Objective: To determine the pharmacokinetic profile of a beta-blocker following oral administration in Sprague-Dawley rats.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Test beta-blocker
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Oral gavage needles (20-gauge, 1.5 inches)[14]
-
Syringes
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with K2-EDTA anticoagulant)
-
Centrifuge
-
Pipettes and storage vials
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Fasting:
-
House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week prior to the experiment.
-
Provide standard chow and water ad libitum.
-
Fast animals overnight (approximately 12 hours) before drug administration, with continued access to water.
-
-
Drug Formulation and Administration:
-
Prepare a homogenous suspension or solution of the beta-blocker in the chosen vehicle at the desired concentration.
-
Accurately weigh each rat to determine the precise volume of the drug formulation to be administered.
-
Administer the formulation via oral gavage. The volume is typically 5-10 mL/kg.[15]
-
Gently restrain the rat, insert the gavage needle over the tongue into the esophagus, and slowly deliver the dose into the stomach.[14][16]
-
-
Blood Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Blood can be collected via various methods, such as tail vein, saphenous vein, or, for terminal collection, cardiac puncture.[17] Phlebotomy from a superficial vein is a common and minimally invasive technique.[18][19]
-
For each time point, collect approximately 0.2-0.3 mL of blood into tubes containing an anticoagulant.
-
-
Plasma Preparation and Storage:
-
Immediately after collection, gently invert the blood collection tubes to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to labeled cryovials.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis by LC-MS/MS:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the beta-blocker in rat plasma.[20][21][22][23][24]
-
Method validation should assess parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[20][23][24]
-
Prepare plasma samples for analysis, which typically involves protein precipitation followed by centrifugation.
-
Analyze the processed samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
Key parameters to be determined include Cmax, Tmax, AUC, t1/2, Vd/F, and CL/F.
-
Visualizations
The therapeutic effects of beta-blockers are mediated through their interaction with the beta-adrenergic signaling pathway. This pathway is initiated by the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors.
The following diagram illustrates the general workflow for conducting an in vivo pharmacokinetic study.
References
- 1. Pharmacokinetic Parameters and Over-Responsiveness of Iranian Population to Propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pjps.pk [pjps.pk]
- 4. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and disposition of carvedilol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. s3.pgkb.org [s3.pgkb.org]
- 11. Pharmacokinetic study and cardiovascular monitoring of nebivolol in normal and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of propranolol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. Fundamentals of Pharmacokinetics to Assess the Correlation Between Plasma Drug Concentrations and Different Blood Sampling Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phlebotomy Procedures Required in Pharmacokinetics Study [butterfliesnow.com]
- 19. neoteryx.com [neoteryx.com]
- 20. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 21. testinglab.com [testinglab.com]
- 22. jneonatalsurg.com [jneonatalsurg.com]
- 23. rfppl.co.in [rfppl.co.in]
- 24. jchps.com [jchps.com]
Interspecies Metabolic Profiling of Bunitrolol Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of Bunitrolol (B1668052) Hydrochloride across different species, with a focus on humans, canines, and rodents. Understanding these interspecies differences is crucial for the extrapolation of preclinical data to human clinical trials and for the overall drug development process. The information presented herein is a synthesis of data from various in vitro and in vivo studies.
Executive Summary
Bunitrolol, a non-selective beta-adrenergic blocker, undergoes significant metabolism that varies qualitatively and quantitatively across species. The primary metabolic pathway identified is aromatic hydroxylation, specifically 4-hydroxylation, which exhibits stereoselectivity and is catalyzed by Cytochrome P450 (CYP) enzymes. Additionally, other metabolic routes, including side-chain oxidation and conjugation, have been observed, particularly in canine species. This guide summarizes the key metabolic pathways, presents available quantitative data, and outlines a general experimental protocol for assessing Bunitrolol metabolism.
Comparative Metabolism of Bunitrolol
The metabolism of Bunitrolol has been investigated in several species, with the most comprehensive data available for rats, rabbits, monkeys, and humans. While direct comparative studies across all species of interest are limited, a composite picture of the metabolic landscape can be constructed from existing literature.
Primary Metabolic Pathway: 4-Hydroxylation
The most extensively studied metabolic pathway for Bunitrolol is the hydroxylation of the aromatic ring at the 4-position, leading to the formation of 4-hydroxybunitrolol.[1][2] This reaction is primarily mediated by the CYP2D and CYP1A subfamilies of cytochrome P450 enzymes.[3]
Species-Specific Differences in 4-Hydroxylation:
-
Humans: In human liver microsomes, the 4-hydroxylation of Bunitrolol is readily observed and is primarily catalyzed by CYP2D6. The reaction exhibits stereoselectivity, with a preference for the (+)-enantiomer.[3][4]
-
Monkeys (Marmosets and Japanese Monkeys): Similar to humans, liver microsomes from these primate species show a higher rate of 4-hydroxylation for the (+)-Bunitrolol enantiomer compared to the (-)-enantiomer.[3]
-
Rats: In contrast to primates, rats exhibit a reversed stereoselectivity, with a preference for the metabolism of the (-)-enantiomer.[3] Significant sex differences are also observed in rats, with male rats showing a higher rate of 4-hydroxybunitrolol formation than females.[1][5] Strain differences have also been reported, with impaired 4-hydroxylase activity in Dark Agouti rats.[6]
-
Rabbits: Rabbit liver microsomes also metabolize Bunitrolol to its 4-hydroxy metabolite. The rate of formation is generally lower than in rats.[1][5]
Other Metabolic Pathways
While 4-hydroxylation is a major pathway, studies on similar beta-blockers suggest that other metabolic transformations are also important, particularly in dogs.
-
Canine Metabolism: A study on the closely related compound, bunolol, in beagles revealed a complex metabolic profile.[3] Besides hydroxylation (hydroxybunolol), other identified metabolites included hydroxydihydrobunolol, dihydrobunolol, and acidic metabolites such as β-(5-oxytetralonyl)lactic acid and (5-oxytetralonyl)acetic acid.[3] This suggests that reduction of the ketone group and side-chain oxidation are significant metabolic pathways in dogs. Furthermore, studies on other beta-blockers like propranolol (B1214883) in dogs have identified N-dealkylation, N-methylation, and deamination as metabolic routes.[7] Research on bupranolol (B1668059) in dogs also points to the oxidation of an aromatic ring methyl group to a carboxylic acid as a major metabolic fate.[8]
-
General Pathways for Beta-Blockers: For beta-blockers in general, O-dealkylation and subsequent oxidation to carboxylic acids are also recognized metabolic pathways in various species, including rats, dogs, and monkeys.[9]
Quantitative Data on Bunitrolol Metabolism
The following tables summarize the available quantitative data for the 4-hydroxylation of Bunitrolol in liver microsomes from different species. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Michaelis-Menten Kinetic Parameters for Bunitrolol 4-Hydroxylation in Human and Rabbit Liver Microsomes
| Species | Enantiomer | Km (µM) | Vmax (nmol/mg protein/min) |
| Human | (+)-Bunitrolol | ~15 | ~0.25 |
| (-)-Bunitrolol | ~25 | ~0.12 | |
| Rabbit (Male) | (+)-Bunitrolol (Low Km) | 8.8 ± 1.5 | 0.14 ± 0.02 |
| (-)-Bunitrolol (Low Km) | 1.1 ± 0.2 | 0.08 ± 0.01 |
Data for humans are estimated from graphical representations in the cited literature.[4] Data for rabbits are from a study on in-vitro metabolic interaction of bunitrolol enantiomers.[1][5]
Table 2: Comparative Rates of 4-Hydroxybunitrolol Formation from Racemic Bunitrolol (10 µM) in Rat and Rabbit Liver Microsomes
| Species | Sex | Rate of 4-Hydroxybunitrolol Formation (nmol/mg protein/min) |
| Rat | Male | Significantly higher than Rabbit |
| Female | Higher than Rabbit | |
| Rabbit | Male | Lower than Rat |
| Female | Lower than Rat |
This table provides a qualitative comparison based on the findings that showed significant species differences (rabbit < rat of both sexes) and sex differences (male > female of both species).[1][5]
Signaling Pathways and Experimental Workflows
Metabolic Pathways of Bunitrolol
Caption: Major Phase I and Phase II metabolic pathways of Bunitrolol.
Experimental Workflow for In Vitro Metabolism Study
Caption: General workflow for an in vitro Bunitrolol metabolism assay.
Experimental Protocols
The following is a generalized protocol for an in vitro experiment to compare the metabolism of this compound in liver microsomes from different species. This protocol is based on methodologies described in the cited literature.[1][4][5]
Objective
To compare the rate of formation of Bunitrolol metabolites (e.g., 4-hydroxybunitrolol) in liver microsomes from humans, dogs, and rats.
Materials
-
This compound
-
Pooled liver microsomes (human, male beagle dog, male Sprague-Dawley rat)
-
NADPH-regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS/MS)
Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare the NADPH-regenerating system according to the manufacturer's instructions.
-
Prepare the phosphate buffer (100 mM, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the Bunitrolol solution (at various concentrations to determine kinetic parameters) and the NADPH-regenerating system. The final incubation volume is typically 200-500 µL.
-
Incubate the mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the separation and quantification of Bunitrolol and its metabolites.
-
Use specific precursor-to-product ion transitions for Bunitrolol and 4-hydroxybunitrolol for accurate quantification.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).
-
If multiple substrate concentrations were used, determine the Michaelis-Menten kinetic parameters (Vmax and Km) by non-linear regression analysis of the rate versus concentration data.
-
Conclusion
The metabolism of this compound shows significant interspecies differences, particularly in the stereoselectivity of 4-hydroxylation and the presence of alternative metabolic pathways in canines. While 4-hydroxylation is a key pathway in rodents and primates, side-chain oxidation and reduction appear to be more prominent in dogs. These differences underscore the importance of conducting comprehensive metabolic studies in multiple relevant species during preclinical drug development. The data and protocols presented in this guide offer a framework for researchers to design and interpret studies aimed at understanding the interspecies variability in Bunitrolol metabolism.
References
- 1. Effects of bunitrolol on ischemic myocardial energy metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective and antiarrhythmic effects of beta-blockers, propranolol, bisoprolol, and nipradilol in a canine model of regional ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bunolol metabolism by dogs: identification of basic metabolites and their conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Comparative effects of propranolol, timolol and metoprolol on myocardial infarct size after experimental coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the pharmacokinetic properties of bisoprolol and carvedilol in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propranolol, alprenolol and oxprenolol metabolism in the dog. Identification of N-methylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic fate of the beta-blocker 14C-bupranolol in humans, dogs, and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Bunitrolol Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Bunitrolol Hydrochloride, a beta-adrenergic antagonist. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure laboratory safety and minimize environmental impact. The following guidelines are based on established protocols for the disposal of hazardous pharmaceutical waste and hydrochloride salts.
Hazard Profile and Safety Precautions
This compound is a chemical compound that requires careful handling. During thermal decomposition, it can release toxic fumes, including nitrogen oxides, cyanide, and hydrogen chloride[1]. As a hydrochloride salt, it is acidic and can be corrosive.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 23093-74-5[1][2][3] |
| Molecular Formula | C₁₄H₂₀N₂O₂·HCl[1][2][3] |
| Molecular Weight | 284.78 g/mol [2][3] |
| Melting Point | 163-165 °C[1][3] |
| Oral LD50 (rat) | 639 mg/kg[1] |
| Oral LD50 (mouse) | 250 mg/kg[1] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves neutralization of its acidic component followed by disposal as hazardous chemical waste, in compliance with all local, state, and federal regulations.
Experimental Protocol for Neutralization (for small laboratory quantities):
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: If disposing of the solid form, slowly dissolve the this compound in a large volume of cold water to create a dilute solution. A recommended starting point is a concentration of less than 1% (w/v).
-
Neutralization: While stirring the dilute solution, slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium carbonate solution. Add the base incrementally to control the effervescence that will occur as the acid is neutralized.
-
pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH is between 6.0 and 8.0.
-
Completion: The neutralization reaction is complete when the addition of the base no longer causes fizzing and the pH has stabilized within the target range.
-
Waste Collection: The neutralized solution should be transferred to a clearly labeled, sealed, and appropriate hazardous waste container.
-
Final Disposal: The container must be disposed of through a licensed hazardous waste disposal company. Incineration at a permitted facility is the preferred method for pharmaceutical waste to ensure complete destruction of the active compound[4]. Do not pour the neutralized or un-neutralized solution down the drain.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Environmental Considerations
Beta-blockers, as a class of pharmaceuticals, can persist in the environment and have been detected in wastewater and surface waters[5]. Improper disposal can contribute to this environmental burden. While some beta-blockers can undergo degradation through processes like phototransformation, their complete removal in wastewater treatment plants is often inefficient[6]. Therefore, preventing the entry of this compound into the sewer system is of paramount importance.
Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for this compound for complete and detailed instructions. All disposal activities must comply with local, state, and federal regulations.
References
Essential Safety and Logistical Information for Handling Bunitrolol Hydrochloride
This document provides crucial safety protocols and logistical plans for the handling and disposal of Bunitrolol Hydrochloride, designed for researchers, scientists, and drug development professionals. The following procedural guidance is intended to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Occupational Exposure Limits
This compound is a beta-adrenergic antagonist. While specific regulatory occupational exposure limits (OELs) have not been established by bodies like OSHA or NIOSH, a risk-based approach is necessary to ensure worker safety.[1][2] For active pharmaceutical ingredients (APIs) with limited public data, an OEL can be estimated by placing the compound into an Occupational Exposure Band (OEB) based on its pharmacological and toxicological properties.[3][4][5] Given its nature as a beta-blocker, a conservative approach is warranted.
The table below summarizes key quantitative data for this compound, including an estimated OEL based on control banding principles for potent pharmaceutical compounds.[4]
| Parameter | Value | Source |
| Chemical Formula | C₁₄H₂₀N₂O₂ · HCl | PubChem |
| Molecular Weight | 284.78 g/mol | PubChem |
| Physical Form | Solid Powder | - |
| Estimated Occupational Exposure Limit (OEL) | 1 - 10 µg/m³ (8-hour TWA) | Estimated based on OEB principles[3][4] |
TWA: Time-Weighted Average
Operational and Disposal Plans
The following sections provide step-by-step guidance for personal protection, safe handling, spill management, and waste disposal of this compound.
Personal Protective Equipment (PPE)
Selection and proper use of PPE are critical to minimize exposure. The following PPE is mandatory when handling this compound powder.
-
Hand Protection : Wear nitrile rubber gloves for all procedures involving potential contact.[6][7] Nitrile provides good resistance against a range of chemicals, though it is recommended to change gloves immediately following a splash or contamination.[8][9] For extensive handling or spill cleanup, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber.[6]
-
Eye and Face Protection : Use chemical safety goggles or safety glasses with side-shields. If there is a splash hazard or significant dust generation, a full-face shield should be worn in combination with safety goggles.
-
Respiratory Protection :
-
For handling small quantities where dust generation is minimal (e.g., in a ventilated balance enclosure), an N95 disposable respirator may be sufficient.
-
For procedures with a higher potential for aerosolization or when handling larger quantities, a half-mask or full-face respirator equipped with a P100 (magenta) particulate filter is required.[2][10] P100 filters are at least 99.97% efficient at filtering airborne particles.[1]
-
-
Protective Clothing : A standard laboratory coat should be worn, fully buttoned, with sleeves rolled down. For tasks with a high risk of contamination, a disposable gown is recommended.
Safe Handling Procedures
Adherence to these protocols is essential for minimizing exposure during routine laboratory work.
-
Preparation : Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure).
-
Weighing : When weighing the solid compound, perform the task within a ventilated enclosure to capture any airborne particles at the source. Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Making Solutions : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing and dust generation. Keep containers covered as much as possible during this process.
-
General Practices :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Keep containers of this compound tightly sealed when not in use.
-
Spill Management Plan
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
Step-by-Step Spill Cleanup Protocol (for Solid Powder):
-
Alert and Evacuate : Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Secure the Area : Restrict access to the spill area. If the powder is volatile or can become airborne, close the laboratory door.[4]
-
Don Appropriate PPE : Before cleanup, don the required PPE, including a half-mask or full-face respirator with P100 cartridges, double nitrile gloves, safety goggles, and a disposable gown.
-
Contain the Spill : Gently cover the spill with absorbent pads or a dust suppressant to prevent the powder from becoming airborne.[3][5] Do not use a dry brush or create air currents.
-
Clean the Spill :
-
Decontaminate :
-
Package Waste : Seal the primary waste bag, then place it inside a second labeled hazardous waste bag (double-bagging).[4] Label the outer bag clearly as "Hazardous Waste: this compound Spill Debris."
-
Final Steps : Remove PPE carefully, avoiding self-contamination. Wash hands thoroughly. Report the spill to the laboratory supervisor or Environmental Health & Safety department.
Waste Disposal Plan
All this compound waste is considered hazardous pharmaceutical waste and must be disposed of accordingly. The EPA strictly prohibits the disposal of hazardous waste pharmaceuticals via the sewer system (drain disposal).[12][13][14]
Step-by-Step Waste Disposal Protocol:
-
Waste Segregation : Collect all waste materials contaminated with this compound separately from other waste streams. This includes:
-
Expired or unused pure compound.
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
-
Empty containers that held the pure substance (unless triple-rinsed, with the rinsate collected as hazardous waste).
-
-
Waste Collection : Place all solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed except when adding waste.
-
Labeling : Label the waste container with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste," "Spill Debris").
-
Storage : Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste contractor. The required method of disposal for pharmaceutical waste is high-temperature incineration (typically 850°C to 1200°C) to ensure complete destruction of the active ingredient.[11][15][16]
Process Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Where do I find exposure limits for Active Pharmaceutical Ingredients (APIs)? : Bureau Veritas Customer Support Portal [bvsolutions.freshdesk.com]
- 2. nipissingu.ca [nipissingu.ca]
- 3. ftp.cdc.gov [ftp.cdc.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pwaste.com [pwaste.com]
- 7. abpi.org.uk [abpi.org.uk]
- 8. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A [cdc.gov]
- 10. medicalexpo.com [medicalexpo.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. epa.gov [epa.gov]
- 13. ashp.org [ashp.org]
- 14. bionicsscientific.com [bionicsscientific.com]
- 15. Incineration - Climate Action Accelerator [climateactionaccelerator.org]
- 16. High Temperature and Clinical Waste Incineration - Wikiwaste [wikiwaste.org.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
